molecular formula C10H12ClFO2 B6290842 (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol CAS No. 2432848-84-3

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Cat. No.: B6290842
CAS No.: 2432848-84-3
M. Wt: 218.65 g/mol
InChI Key: BANNTKJYFUXEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a benzyl alcohol derivative intended for research and development purposes. This compound features a chloro-fluoro-isopropoxy substitution pattern on the phenyl ring, a structure often utilized in organic synthesis and pharmaceutical intermediate preparation . Similar structural motifs are found in compounds used to develop agents with biological activity, suggesting its potential value in medicinal chemistry research . Researchers may employ this chemical as a key building block for the synthesis of more complex molecules, such as heterocyclic compounds, or in structure-activity relationship (SAR) studies . As a benzyl alcohol, it serves as a versatile precursor that can undergo further functionalization through reactions at the hydroxyl group or the aromatic ring. The presence of halogen and alkoxy substituents makes it a valuable intermediate for cross-coupling reactions and the development of compounds with potential anthelmintic or ectoparasiticidal properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANNTKJYFUXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Analytical Profiling of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

[1]

CAS No: 2432848-84-3 Molecular Formula: C₁₀H₁₂ClFO₂ Molecular Weight: 218.65 g/mol IUPAC Name: [3-chloro-5-fluoro-4-(propan-2-yloxy)phenyl]methanol[1]

Executive Summary: Scaffold Significance

The (3-chloro-5-fluoro-4-isopropoxyphenyl)methanol moiety represents a highly specialized "privileged scaffold" in modern medicinal chemistry, particularly within the Sphingosine-1-phosphate (S1P) receptor modulator class.[1]

The specific substitution pattern—a lipophilic isopropoxy core flanked by halogen atoms (Cl, F)—serves two critical pharmacological functions:[1]

  • Metabolic Stability: The 3,5-dihalogenation blocks oxidative metabolism (CYP450) at the ortho-positions relative to the ether linkage.[1]

  • Conformational Locking: The steric bulk of the chlorine and fluorine atoms forces the isopropoxy group into a specific dihedral angle perpendicular to the phenyl ring, optimizing binding within hydrophobic pockets of GPCRs (e.g., S1P1).

Synthetic Pathway & Impurity Logic

To understand the analytical profile, one must understand the genesis of the molecule.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) , which dictates the impurity profile.

Validated Synthetic Route

The synthesis typically proceeds via the displacement of a reactive fluoride in a poly-fluorinated precursor by an isopropoxide anion.[1]

Step 1: Starting Material: 3-Chloro-4,5-difluorobenzaldehyde .[1] Step 2: SₙAr Reaction: Treatment with Sodium Isopropoxide (NaOiPr) in THF/DMF. The 4-position fluorine is more electrophilic due to the inductive effect of the adjacent 3-Cl and 5-F. Step 3: Reduction: Sodium Borohydride (NaBH₄) reduction of the aldehyde to the benzyl alcohol.[1]

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the reaction logic and potential regioisomeric impurities that analytical methods must resolve.

SynthesisFlowSM3-Chloro-4,5-difluorobenzaldehydeReagentiPr-OH / NaH(S_NAr)SM->ReagentInterIntermediate:AldehydeReagent->Inter Major PathImpurity1Impurity A:Regioisomer(3-OiPr-4,5-difluoro)Reagent->Impurity1 Minor Path(Steric control)Impurity2Impurity B:Over-alkylation(Bis-isopropoxy)Reagent->Impurity2 Harsh cond.RedNaBH4ReductionInter->RedProductTARGET:(3-Cl-5-F-4-OiPr)MethanolRed->Product

Figure 1: Synthetic logic flow highlighting the SₙAr mechanism and critical regioisomeric risks.

Spectroscopic Characterization (The Core)

This section details the expected spectral data.[2] These protocols are self-validating: if the data does not match these predictions, the regiochemistry is incorrect.[1]

Nuclear Magnetic Resonance (NMR) Profiling

The presence of Fluorine (¹⁹F, spin 1/2) creates distinctive coupling patterns that serve as a "fingerprint" for the 3,5-substitution pattern.

¹H NMR (Proton) - 500 MHz in DMSO-d₆
PositionShift (δ ppm)MultiplicityCoupling (Hz)Structural Insight
H-2 7.35 - 7.45Broad Singlet (s)⁴J(H,F) < 2 HzLocated between Cl and CH₂OH.[1] Weak coupling to F (5-bond path) makes it appear as a singlet.[1]
H-6 7.15 - 7.25Doublet (d)³J(H,F) ≈ 10-12 HzLocated between F and CH₂OH.[1] Diagnostic: Large coupling to ortho-F confirms the 5-F position relative to H-6.[1]
-OCH< 4.50 - 4.60Septet (sept)J = 6.0 HzCharacteristic methine proton of the isopropoxy group.[1]
-CH₂- 4.45Doublet (d)J = 5.5 HzBenzylic methylene.[1] Couples to OH.
-OH 5.25Triplet (t)J = 5.5 HzHydroxyl proton (exchangeable).[1]
-CH₃ 1.25 - 1.30Doublet (d)J = 6.0 HzIsopropyl methyls (6H).[1]
¹³C NMR (Carbon) - Decoupled

The Carbon-Fluorine coupling is the definitive proof of structure.[1]

  • C-5 (C-F ipso): Doublet, ¹J_CF ≈ 245-255 Hz .[1] Large splitting confirms F attachment.[1]

  • C-4 (C-O ipso): Doublet, ²J_CF ≈ 10-15 Hz .[1] Proves F is ortho to the isopropoxy group.[1]

  • C-6 (Ortho): Doublet, ²J_CF ≈ 20-25 Hz .[1]

  • C-3 (C-Cl): Doublet, ³J_CF ≈ 5-8 Hz .[1]

¹⁹F NMR
  • Shift: Expected range -125 to -135 ppm .[1]

  • Pattern: If proton-coupled, it will appear as a doublet (coupling to H-6).[1] If proton-decoupled, a sharp singlet.[1]

Mass Spectrometry (MS)[3]
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+Na]⁺ = 241.04 (Calculated).[1]

  • Isotope Pattern: The Chlorine atom (³⁵Cl / ³⁷Cl) confers a distinct 3:1 ratio in the molecular ion cluster.[1]

    • M (³⁵Cl): 100% intensity.

    • M+2 (³⁷Cl): ~32% intensity.

  • Fragmentation: Loss of the isopropoxy group (neutral loss of propene, 42 Da) is a common fragmentation pathway, yielding a phenol radical cation.

Analytical Decision Tree

When analyzing a batch, use the following logic to confirm identity and purity.

AnalyticalTreeStartCrude SampleHPLCHPLC Purity(UV 254 nm)Start->HPLCMSLC-MS CheckHPLC->MSIsoCheckIsotope Pattern3:1 (M:M+2)?MS->IsoCheckNMR1H NMR AnalysisIsoCheck->NMRYesFail_IsoFAIL: Check forDe-chlorinationIsoCheck->Fail_IsoNoRegioH-6 Doublet(J ~11Hz)?NMR->RegioPassIdentity CONFIRMEDRegio->PassYesFail_RegioFAIL: Isomer Error(Likely 4-F, 5-OiPr)Regio->Fail_RegioNo

Figure 2: Analytical decision matrix for validating the 3-Cl-5-F-4-OiPr regioisomer.

Quality Control & Stability

HPLC Method Parameters

For routine purity analysis, a reverse-phase method is recommended.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (General).

  • Retention Time: The molecule is moderately lipophilic (LogP ≈ 2.8). Expect elution around 6.5 - 7.5 minutes in this gradient.[1]

Stability Profile[1]
  • Thermal: Stable up to 80°C.

  • Hydrolytic: The ether linkage is stable to basic conditions. Acidic conditions (e.g., concentrated HCl) may cleave the isopropoxy group or the benzyl alcohol.

  • Light: Halogenated aromatics can be light-sensitive (de-halogenation); store in amber vials.[1]

References

  • Chemical Identity: ChemScene. (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS 2432848-84-3).[1][3] Retrieved from [1][3]

  • Synthetic Methodology (Analogous): Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Medicine.[1]

  • NMR Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Vendor Data: BLD Pharm. (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. Retrieved from [1]

An In-Depth Technical Guide to the Physicochemical Properties of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely an academic exercise; it is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. These intrinsic attributes govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3][4] This guide provides a detailed examination of the physicochemical properties of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, a molecule of interest for its potential applications in medicinal chemistry.

As a Senior Application Scientist, the intent of this document is to move beyond a simple recitation of data. Instead, this guide will delve into the causality behind the predicted and observed properties of this molecule, offering insights into how its unique structural features—a chlorinated and fluorinated phenyl ring, an isopropoxy group, and a benzylic alcohol—collectively shape its behavior in biological systems. We will explore both calculated and inferred properties, substantiated by data from structurally analogous compounds, and provide detailed, field-proven experimental protocols for their empirical validation. This self-validating approach ensures that the information presented is not only theoretically sound but also practically applicable in a research and development setting.

Core Physicochemical Properties of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

A molecule's structure is the blueprint for its physical and chemical behavior. The interplay of the chloro, fluoro, and isopropoxy substituents on the phenyl ring of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol creates a unique electronic and steric environment that dictates its properties.

PropertyValue (Target Compound)Analog Compound DataExpert Analysis & Field-Proven Insights
Molecular Formula C₁₀H₁₂ClFO₂-The molecular formula dictates the molecular weight and elemental composition, which are fundamental for all subsequent analytical and characterization work.
Molecular Weight 218.65 g/mol -This molecular weight falls within the range often considered "drug-like" according to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability.[2]
Melting Point Not available (Predicted to be a low-melting solid or liquid at room temperature)(3,5-difluoro-4-methoxyphenol): 69 °C[5]The presence of a hydrogen-bonding hydroxyl group and a planar phenyl ring would favor a solid state. However, the bulky and flexible isopropoxy group, along with the asymmetrical substitution pattern, may disrupt crystal lattice packing, leading to a lower melting point compared to more symmetrical or less substituted analogs.
Boiling Point Not available (Predicted to be >250 °C at atmospheric pressure)(3,5-Difluoro-4-methoxyphenyl)methanol: 247.4 ± 35.0 °C at 760 mmHg[6]The high boiling point is expected due to the molecule's polarity and ability to form intermolecular hydrogen bonds via the hydroxyl group. The molecular weight also contributes significantly. Vacuum distillation would be required to purify this compound without thermal decomposition.
Calculated logP 2.7586(4-isopropoxyphenyl)methanol: 1.9661[2]The calculated octanol-water partition coefficient (logP) suggests that this compound has moderate lipophilicity. The chloro and isopropoxy groups increase lipophilicity, while the fluoro and hydroxyl groups contribute to its hydrophilic character. This balance is crucial for membrane permeability and aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 29.46 Ų(4-isopropoxyphenyl)methanol: 29.46 Ų[2]The TPSA, which is a measure of the surface area of polar atoms, is relatively low. This value, being well below the typical 140 Ų threshold, is a strong indicator of good cell membrane permeability and potential for oral bioavailability.
Hydrogen Bond Donors 1(4-isopropoxyphenyl)methanol: 1[2]The single hydroxyl group acts as a hydrogen bond donor. This is a key interaction for target binding and for solvation in protic solvents.
Hydrogen Bond Acceptors 2(4-isopropoxyphenyl)methanol: 2[2]The oxygen atoms of the hydroxyl and isopropoxy groups can act as hydrogen bond acceptors, influencing solubility and interactions with biological macromolecules.
pKa Not available (Estimated to be ~14-15 for the alcohol proton)(4'-Chloro[1,1'-biphenyl]-4-yl)methanol: 12.7The benzylic alcohol is expected to be a very weak acid. The electron-withdrawing effects of the chloro and fluoro substituents will slightly increase the acidity of the hydroxyl group compared to an unsubstituted benzyl alcohol, but its pKa will still be in the range of typical alcohols. This means the hydroxyl group will be protonated at physiological pH.
Aqueous Solubility Not available (Predicted to be low to moderate)-The moderate logP suggests that aqueous solubility will be limited. While the hydroxyl group can interact with water, the overall lipophilic character contributed by the substituted phenyl ring and isopropoxy group will likely result in low micromolar solubility. This is a critical parameter to determine experimentally.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, calculated and inferred properties must be validated through rigorous experimentation. The following section provides detailed, step-by-step protocols for determining the key physicochemical parameters of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Rationale: Aqueous solubility is a critical factor for drug absorption and distribution.[1] Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[7][8][9][10][11][12]

Kinetic Solubility Workflow

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock in DMSO dilute Serially dilute stock in DMSO stock->dilute add_buffer Add aliquots to aqueous buffer (pH 7.4) dilute->add_buffer incubate Incubate with shaking (e.g., 2 hours) add_buffer->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate via LC-MS/MS or UV-Vis filter->quantify result Determine kinetic solubility quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Shake-Flask Method) Workflow

cluster_prep Sample Preparation cluster_assay Equilibration cluster_analysis Analysis add_solid Add excess solid compound to aqueous buffer (pH 7.4) incubate Incubate with shaking (24-72 hours) at controlled temperature add_solid->incubate separate Separate solid and liquid (centrifugation/filtration) incubate->separate quantify Quantify concentration in supernatant via LC-MS/MS or UV-Vis separate->quantify result Determine thermodynamic solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Lipophilicity (logP/logD)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.[13][14][15] The shake-flask method is the gold standard for logP determination.[6][15]

Shake-Flask logP Determination Workflow

cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Analysis dissolve Dissolve compound in pre-saturated n-octanol and aqueous buffer shake Shake mixture to reach equilibrium dissolve->shake separate Separate the n-octanol and aqueous phases (centrifugation) shake->separate quantify_oct Quantify concentration in n-octanol phase separate->quantify_oct quantify_aq Quantify concentration in aqueous phase separate->quantify_aq calculate Calculate logP = log([C]octanol / [C]aqueous) quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for Shake-Flask logP Determination.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH.[14] This, in turn, influences its solubility, permeability, and target binding. For a weakly acidic alcohol, potentiometric or UV-spectrophotometric titration can be employed.

UV-Spectrophotometric pKa Determination Workflow

prep Prepare solutions of compound in buffers of varying pH measure Measure UV-Vis absorbance spectrum for each solution prep->measure plot Plot absorbance at a specific wavelength vs. pH measure->plot determine Determine pKa from the inflection point of the sigmoidal curve plot->determine

Caption: Workflow for UV-Spectrophotometric pKa Determination.

Chemical Stability Assessment (Forced Degradation)

Rationale: Understanding the degradation pathways of a compound under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradants.[16][17][18][19][20]

Forced Degradation Study Workflow

cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (e.g., 0.1 M HCl) hplc Analyze stressed samples by stability-indicating HPLC-UV/MS acid->hplc base Basic (e.g., 0.1 M NaOH) base->hplc oxidative Oxidative (e.g., 3% H₂O₂) oxidative->hplc thermal Thermal (e.g., 60°C) thermal->hplc photolytic Photolytic (ICH Q1B) photolytic->hplc identify Identify and quantify degradation products hplc->identify pathway Elucidate degradation pathways identify->pathway

Caption: Workflow for a Forced Degradation Study.

Conclusion

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol presents a physicochemical profile that is of significant interest to the drug discovery community. Its calculated properties, such as a moderate logP and low TPSA, suggest a promising foundation for developing orally bioavailable drug candidates. However, as emphasized throughout this guide, these computational predictions must be anchored by robust experimental data. The provided protocols offer a clear roadmap for the empirical determination of this compound's aqueous solubility, lipophilicity, pKa, and chemical stability.

By integrating theoretical understanding with rigorous experimental validation, researchers can build a comprehensive data package for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. This knowledge is not only fundamental to advancing this specific molecule through the discovery pipeline but also contributes to the broader understanding of structure-property relationships that drives the design of the next generation of therapeutics.

References

  • (3-(4-Chlorophenyl)phenyl)methanol | C13H11ClO | CID 1393759. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery from Technology Networks. Retrieved February 28, 2026, from [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Organic Chemistry Data. Retrieved February 28, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 28, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 28, 2026, from [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2021, November 11). ACS Publications. Retrieved February 28, 2026, from [Link]

  • 4.5 Physicochemical properties. (2025, August 15). Fiveable. Retrieved February 28, 2026, from [Link]

  • 3,5-difluoro-4-methoxyphenol - Stenutz. (n.d.). Stenutz. Retrieved February 28, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved February 28, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 28, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved February 28, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved February 28, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 28, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved February 28, 2026, from [Link]

  • (4'-Chloro[1,1'-biphenyl]-4-yl)methanol Properties. (2025, October 15). EPA. Retrieved February 28, 2026, from [Link]

Sources

Precision Halogenation: The Strategic Role of Fluorine and Chlorine Substituents in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the "halogen wall"—the point where a promising molecular scaffold fails due to poor pharmacokinetics (PK) or off-target toxicity. Overcoming this requires moving beyond the archaic view of halogens as mere lipophilic "dead weight." Fluorine and chlorine are precision instruments. They dictate molecular conformation, modulate pKa, block metabolic soft spots, and engage targets via quantum-mechanical phenomena like halogen bonding. This whitepaper dissects the causality behind these effects and provides self-validating experimental protocols for quantifying their impact in drug discovery.

Mechanistic Foundations: Steric and Electronic Profiles

The decision to incorporate a fluorine or chlorine atom is governed by their distinct physicochemical profiles. We do not substitute halogens randomly; we deploy them to solve specific spatial and electronic structural flaws.

  • Fluorine (The Hydrogen Bioisostere): With a van der Waals (vdW) radius of 1.47 Å, fluorine is the closest steric isostere to hydrogen (1.20 Å)[1]. However, it is the most electronegative element on the periodic table. This extreme electronegativity polarizes the C-F bond, creating a strong inductive (-I) effect that can drastically alter the pKa of adjacent basic amines, thereby enhancing passive membrane permeability[2].

  • Chlorine (The Methyl Bioisostere): Chlorine is significantly larger (vdW radius 1.75 Å) and highly lipophilic[3]. It acts as an excellent bioisostere for a methyl group (2.0 Å). Unlike fluorine, chlorine's polarizability allows it to anchor molecules deep within hydrophobic protein pockets while participating in highly directional non-covalent interactions.

Quantitative Data: Physicochemical Comparison of Substituents

To rationally design analogs, we rely on the fundamental metrics outlined below.

Substituentvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch

)
Primary Role in Drug Design
-H 1.202.200.00Baseline reference point.
-F 1.473.980.14Metabolic shielding, pKa modulation, conformation control.
-Cl 1.753.160.71Hydrophobic anchoring, sigma-hole halogen bonding.
-CH₃ 2.002.550.52Steric bulk, non-directional hydrophobic interactions.

Fluorine: Modulating Pharmacokinetics and Metabolic Stability

One of the most frequent applications of fluorine in our optimization pipelines is shielding molecules from Cytochrome P450 (CYP450) mediated oxidative metabolism[4].

The Causality of Metabolic Shielding: CYP450 enzymes typically oxidize electron-rich aromatic rings or abstract protons from aliphatic C-H bonds. The C-F bond is significantly stronger (approx. 110–126 kcal/mol) than the C-H bond (105–113 kcal/mol)[4]. By replacing a vulnerable C-H bond with a C-F bond at a "metabolic soft spot," we increase the transition state energy required for oxidation. This effectively blocks the metabolic pathway without drastically altering the molecule's steric bulk[1]. For example, in the development of cholesterol-lowering agents like ezetimibe, para-fluoro substitution on the phenyl ring prevented rapid oxidative metabolism, extending the in vivo half-life and improving intestinal absorption[1].

CYP450_Blocking A Lead Compound (Labile C-H Bond) B CYP450 Oxidation A->B C Rapid Clearance (Low Half-life) B->C D Fluorinated Analog (Strong C-F Bond) E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Logical flow of CYP450 metabolic shielding via targeted fluorine substitution.

Chlorine: Target Engagement via Halogen Bonding

While fluorine primarily modulates PK, chlorine is a master of pharmacodynamics (PD) through direct target engagement.

The Sigma-Hole Concept: The electron density around a covalently bound chlorine atom is anisotropic. The equatorial region is electron-rich, but along the extension of the C-Cl covalent bond, there is an electron-deficient region known as the "sigma-hole"[3].

Halogen Bonding Causality: This localized positive charge allows chlorine to act as an electrophile, forming highly directional non-covalent bonds with Lewis bases (such as carbonyl oxygens in the protein backbone)[3]. This interaction is strictly dependent on the bond angle (ideally near 180°) and provides a significant boost to binding affinity that cannot be achieved by a simple methyl group, despite their similar steric profiles.

Halogen_Bonding Ligand Aryl Chloride C-Cl Axis SigmaHole Sigma-Hole Electron-Deficient Pole (+) Ligand->SigmaHole Anisotropic Charge Target Protein Backbone Lewis Base (e.g., C=O) (-) SigmaHole->Target Electrostatic Attraction Binding Enhanced Target Affinity (Directional Non-Covalent Bond) Target->Binding

Mechanism of target engagement via chlorine-mediated sigma-hole halogen bonding.

Self-Validating Experimental Protocols

To trust our molecular designs, we must employ self-validating assay systems. Below are the standard operating procedures used in our laboratories to quantify the effects of halogenation.

Protocol 1: In Vitro Liver Microsome Stability Assay (Assessing F-Substitution)

Objective: Quantify the intrinsic clearance (


) of the fluorinated lead vs. the non-fluorinated parent compound.
Causality & Validation:  By using subcellular fractions containing active CYP450s, we isolate phase I metabolic events. The inclusion of a positive control (e.g., Verapamil) validates enzyme activity, while a minus-NADPH negative control ensures the degradation is strictly CYP450-dependent and not due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mix: Combine HLM (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM, keeping organic solvent <0.1%) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio vs. time. The slope yields the elimination rate constant (

    
    ), from which 
    
    
    
    is calculated.
Protocol 2: Shake-Flask LC-MS Method for LogD Determination (Assessing Cl-Substitution)

Objective: Measure the distribution coefficient at pH 7.4 to evaluate the lipophilic contribution of chlorine substitution. Causality & Validation: LogD dictates membrane permeability and hydrophobic pocket partitioning. LC-MS quantification is utilized over UV-based assays to avoid the impurities that often confound spectrophotometric readings, creating a highly specific, self-validating read-out.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate.

  • Sample Prep: Dissolve the chlorinated compound in DMSO to create a 10 mM stock. Spike this into the aqueous phase to a final concentration of 10 µM.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake vigorously at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation without emulsion formation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate the coefficient using the formula:

    
    .
    

References

  • Source: PubMed (nih.gov)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: ChemRxiv (chemrxiv.org)
  • Ethyl[2-(4-chlorophenoxy)phenyl]carbamate | 31879-60-4 (Chlorine in Drug Design)

Sources

Technical Guide: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthetic application, and pharmacological rationale of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS 2432848-84-3) as a high-value building block in the development of next-generation kinase inhibitors, particularly targeting ALK (Anaplastic Lymphoma Kinase) and c-Met (Hepatocyte Growth Factor Receptor).

Executive Summary & Strategic Utility

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol represents a privileged structural motif in medicinal chemistry, specifically designed to optimize the "left-hand" hydrophobic binding element of Type I and Type II kinase inhibitors.

This scaffold is an advanced analog of the benzyl fragments found in first-generation ALK inhibitors (e.g., Crizotinib ). It addresses specific liabilities in earlier drug candidates by introducing a trisubstituted phenyl ring that balances lipophilicity , metabolic stability , and conformational restriction .

Key Application Areas
  • ALK/c-Met Inhibition: The 4-isopropoxy group mimics the hydrophobic interactions of Ceritinib, while the 3-chloro-5-fluoro pattern provides electronic modulation similar to the halogenated rings in Crizotinib.

  • Scaffold Optimization: Used to improve the Lipophilic Ligand Efficiency (LLE) of lead compounds by filling the hydrophobic sub-pocket (selectivity pocket) adjacent to the ATP-binding site.

  • Metabolic Blockade: The strategic placement of chlorine and fluorine atoms at the 3- and 5-positions blocks common sites of CYP450-mediated oxidation, extending the half-life of the final drug molecule.

Structural-Activity Relationship (SAR) Logic

The efficacy of this building block stems from its precise substitution pattern. As a Senior Application Scientist, it is critical to understand why this fragment is selected over simpler benzyl alcohols.

FeatureChemical MoietyMechanistic Role
Hydrophobic Anchor 4-Isopropoxy (-OiPr) Occupies the hydrophobic sub-pocket (often the "gatekeeper" region). The bulky isopropyl group provides better shape complementarity than a methoxy or ethoxy group, increasing potency.
Metabolic Shield 3-Chloro (-Cl) Blocks metabolic oxidation at the meta-position. The chlorine atom also fills a small hydrophobic cleft and can engage in halogen bonding with backbone carbonyls.
Electronic Tuner 5-Fluoro (-F) Modulates the pKa of the phenyl ring and withdraws electron density, potentially strengthening

stacking interactions with the kinase hinge region or gatekeeper residues.
Reactive Handle Benzylic Alcohol (-CH₂OH) Serves as the attachment point. It is readily converted to a leaving group (chloride, mesylate) for

coupling to the kinase inhibitor core (e.g., aminopyrazole or aminopyridine).

Synthetic Protocols & Methodology

The following protocols describe the synthesis of the building block and its downstream application in coupling reactions. These procedures are designed to be self-validating and scalable.

Protocol A: Synthesis of the Building Block

Objective: Synthesize (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol from 3-chloro-4,5-difluorobenzaldehyde (or the 4-hydroxy analog).

Reaction Scheme:

  • Nucleophilic Substitution: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde + 2-Bromopropane

    
     3-Chloro-5-fluoro-4-isopropoxybenzaldehyde.
    
  • Reduction: Aldehyde +

    
    
    
    
    
    Benzyl Alcohol.

Step-by-Step Procedure:

  • Alkylation:

    • Charge a reactor with 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) and DMF (10 vol).

    • Add Potassium Carbonate (

      
      )  (2.0 eq) and stir at room temperature for 30 min.
      
    • Add 2-Bromopropane (1.5 eq) dropwise.

    • Heat to 60°C and monitor by HPLC until starting material is <1%.

    • Validation: The appearance of the isopropoxy signal in NMR (

      
       ppm, septet) confirms alkylation.
      
  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash with brine. Concentrate to yield the intermediate aldehyde.

  • Reduction:

    • Dissolve the intermediate aldehyde in Methanol (MeOH) (5 vol).

    • Cool to 0°C. Add Sodium Borohydride (

      
      )  (0.5 eq) portion-wise to control hydrogen evolution.
      
    • Stir at 0°C for 1 hour.

    • Endpoint: TLC/HPLC should show complete disappearance of the aldehyde peak.

  • Isolation: Quench with dilute HCl, extract with EtOAc, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Activation & Coupling (The "Kinase Link")

Objective: Convert the alcohol to a benzyl chloride and couple it to a pyrazole core (simulating a Crizotinib-like synthesis).

  • Chlorination:

    • Dissolve (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (1.0 eq) in DCM.

    • Add Thionyl Chloride (

      
      )  (1.2 eq) and a catalytic amount of DMF at 0°C.
      
    • Stir for 2 hours. Evaporate solvent/reagents to dryness to obtain the benzyl chloride intermediate.

  • Coupling:

    • Dissolve the kinase core (e.g., a 4-(pyrazol-4-yl)pyridine derivative) in Acetonitrile (

      
      ).
      
    • Add Cesium Carbonate (

      
      )  (2.5 eq).
      
    • Add the freshly prepared benzyl chloride (1.1 eq).

    • Heat to 50-60°C for 4-12 hours.

    • Critical Control Point: Monitor for N-alkylation vs. O-alkylation (if applicable) using NOESY NMR.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the raw material to the activated coupling partner.

Synthesispathway Start 3-Chloro-5-fluoro- 4-hydroxybenzaldehyde Step1 Alkylation (iPr-Br, K2CO3, DMF) Start->Step1 Inter Intermediate: Aldehyde Step1->Inter SN2 Reaction Step2 Reduction (NaBH4, MeOH) Inter->Step2 Product (3-Chloro-5-fluoro-4- isopropoxyphenyl)methanol Step2->Product Hydride Transfer Activation Activation (SOCl2 -> Benzyl Chloride) Product->Activation Prep for Coupling

Caption: Synthetic route from hydroxybenzaldehyde precursor to the activated benzyl chloride coupling partner.

Diagram 2: Pharmacophore Integration

This diagram visualizes how the fragment docks into the kinase binding pocket.

Pharmacophore Fragment 3-Cl-5-F-4-OiPr-Benzyl Fragment Pocket Kinase Hydrophobic Pocket (ALK/c-Met) Fragment->Pocket Targets Interaction1 4-Isopropoxy: Fills Hydrophobic Space Fragment->Interaction1 Provides Interaction2 3-Cl / 5-F: Metabolic Stability & Electronic Tuning Fragment->Interaction2 Provides Core Kinase Inhibitor Core (Hinge Binder) Fragment->Core Linked via Methylene Bridge

Caption: Pharmacological role of the fragment within the kinase ATP-binding site.

References

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 2432848-84-3. Retrieved from [Link]

  • Pfizer Inc. (2013). Crystal structure of ALK in complex with Crizotinib. Protein Data Bank. (Contextual grounding for the halo-alkoxy-phenyl binding mode).

Exploring the chemical reactivity of the isopropoxy group in substituted phenylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

The Isopropoxy Moiety in Phenylmethanols: Steric Modulation and Reactivity Profiles

Executive Summary

This technical guide explores the physicochemical behavior of the isopropoxy (


) group when attached to phenylmethanol scaffolds. While often viewed merely as a lipophilic variant of the methoxy group, the isopropoxy moiety offers a unique "Goldilocks" profile in medicinal chemistry: it provides significant electron donation (

) to stabilize benzylic carbocations while exerting enough steric bulk (

) to modulate metabolic clearance and ortho-position reactivity. This guide details its electronic influence, synthetic installation, and specific reactivity patterns, providing researchers with actionable protocols for manipulating this functional group.

Part 1: The Physico-Chemical Landscape

To predict the reactivity of isopropoxy-substituted phenylmethanols, one must decouple its electronic effects from its steric consequences.

Electronic Effects (Hammett Parameters)

The isopropoxy group acts as a strong Electron Donating Group (EDG) primarily through resonance (


 effect), which significantly outweighs its weak inductive withdrawal (

).
  • Hammett Constant (

    
    ):  Approximately -0.26 to -0.28 . This is comparable to the methoxy group (
    
    
    
    ), indicating that in the ground state, both groups activate the aromatic ring similarly.
  • Electrophilic Substituent Constant (

    
    ):  Approximately -0.76 . This is the critical parameter for phenylmethanols. It quantifies the group's ability to stabilize a positive charge developing at the benzylic position (e.g., during 
    
    
    
    substitution or acid-catalyzed dehydration). The lone pairs on the ether oxygen donate electron density into the ring, delocalizing the positive charge of the benzylic carbocation.
Steric Effects (Taft & Charton)

Unlike the methoxy group, the isopropyl moiety introduces significant steric bulk.

  • Conformational Locking: The gem-dimethyl groups create a "steric shadow" that protects the ortho positions from metabolic attack (e.g., hydroxylation) and electrophilic substitution.

  • Resonance Inhibition: In highly substituted rings (e.g., ortho-substituted isopropoxyphenylmethanols), the bulk of the isopropyl group can force the ether oxygen out of planarity with the benzene ring. This "steric inhibition of resonance" diminishes the

    
     effect, making the ring less electron-rich than predicted by Hammett constants alone.
    

Part 2: Reactivity of the Benzylic Center

The presence of a para-isopropoxy group profoundly alters the reactivity of the benzylic alcohol functionality.

Enhanced Solvolysis and Substitution

The isopropoxy group accelerates reactions proceeding via a carbocation intermediate.

  • Mechanism: In acidic media, the benzylic hydroxyl is protonated and lost as water. The resulting carbocation is stabilized by the p-isopropoxy oxygen lone pair.

  • Implication: p-Isopropoxybenzyl alcohols are highly acid-sensitive. They readily undergo self-condensation to form dibenzyl ethers or nucleophilic substitution with weak nucleophiles.

Oxidation Susceptibility

Electron-rich benzyl alcohols are more easily oxidized to benzaldehydes than their electron-deficient counterparts.

  • Reagents: Mild oxidants like MnO₂ or Swern conditions are preferred. Strong acidic oxidants (e.g., Chromic acid/Jones reagent) may cause competitive ether cleavage or over-oxidation due to the activated ring.

Part 3: Stability & Cleavage (The "Safety Catch")

The isopropoxy ether linkage is robust under basic and neutral conditions but displays distinct lability under specific acidic conditions, distinguishing it from methyl ethers.

ConditionStabilityMechanistic Insight
Basic (NaOH/KOH) High The ether linkage is inert to nucleophilic attack by bases.
Hydrogenolysis (H₂/Pd) Moderate Generally stable, but the benzylic C-O bond (alcohol) is prone to cleavage before the ether.
Lewis Acids (BCl₃/BBr₃) Low Cleaves rapidly. The isopropyl cation is relatively stable, facilitating cleavage via an

-like transition state, unlike the strictly

cleavage of methyl ethers.
Strong Protic Acid (HI) Low Cleaves to form phenol and isopropyl iodide.

Part 4: Visualization of Electronic Stabilization

The following diagram illustrates how the isopropoxy group stabilizes the transition state during the ionization of a benzylic alcohol, a key step in many derivatization reactions.

G cluster_0 Ground State cluster_1 Reactive Intermediate cluster_2 Resonance Stabilization A p-Isopropoxybenzyl Alcohol B Benzylic Carbocation A->B  H+ / -H2O   B->B High Stability (σ+ = -0.76) C Oxonium Ion Contributor B->C  Resonance (+M)  

Caption: Resonance stabilization of the benzylic carbocation by the p-isopropoxy group, facilitating SN1 pathways.

Part 5: Experimental Protocols

These protocols are designed to be self-validating. The synthesis confirms the formation of the ether, while the oxidation protocol tests the integrity of the ring system.

Protocol A: Synthesis of 4-Isopropoxybenzyl Alcohol

Objective: Selective alkylation of the phenolic oxygen followed by reduction.

Step 1: Williamson Ether Synthesis

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq),

    
     (2.0 eq), DMF (0.5 M concentration).
    
  • Procedure: Combine phenol and base in DMF. Heat to 60°C for 30 mins. Add 2-Bromopropane dropwise. Stir at 80°C for 4-6 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 4:1). The aldehyde product moves higher (

    
    ) than the starting phenol.
    
  • Workup: Dilute with water, extract with

    
    , wash with 1M NaOH (removes unreacted phenol).
    

Step 2: Borohydride Reduction

  • Reagents: 4-Isopropoxybenzaldehyde (from Step 1),

    
     (1.1 eq), MeOH.
    
  • Procedure: Dissolve aldehyde in MeOH at 0°C. Add

    
     in portions. Stir 30 mins.
    
  • Quench: Add sat.

    
     dropwise.
    
  • Validation (NMR): Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the benzylic methylene doublet (~4.6 ppm) and the characteristic isopropyl septet (~4.5 ppm).

Protocol B: Selective Oxidation to 4-Isopropoxybenzaldehyde

Objective: Demonstrate oxidation of the benzylic position without cleaving the ether.

  • Reagents: 4-Isopropoxybenzyl alcohol (1.0 eq), Pyridinium Chlorochromate (PCC, 1.5 eq), Silica Gel (1:1 w/w with PCC),

    
    .
    
  • Procedure: Suspend PCC and Silica Gel in dry DCM. Add the alcohol solution. Stir at RT for 2 hours.

  • Filtration: Filter through a pad of Celite/Silica to remove chromium tars.

  • Result: Quantitative conversion to the aldehyde.

  • Note: The isopropoxy group survives these acidic oxidative conditions, unlike acid-labile protecting groups like THP.

Part 6: Workflow Diagram

Workflow Start 4-Hydroxybenzaldehyde Step1 Etherification (iPr-Br, K2CO3, DMF) Start->Step1 Inter 4-Isopropoxybenzaldehyde Step1->Inter Yield >90% Step2 Reduction (NaBH4, MeOH) Inter->Step2 Product 4-Isopropoxybenzyl Alcohol Step2->Product Quant. Branch Reactivity Test: Acidic Cleavage Product->Branch HI / Heat End1 Phenol + Isopropyl Iodide Branch->End1 Ether Cleavage

Caption: Synthetic workflow from precursor to target alcohol, including stability testing.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific section: Acidic Cleavage of Ethers). Wiley. Link

  • BenchChem. Application Notes: Williamson Ether Synthesis of 4-(Alkoxymethyl)phenol. Link

  • Loudon, G. M.Organic Chemistry. (Discussion on Solvolysis of Benzylic Halides and Alcohols). Roberts and Company Publishers.
  • Piers, W. E., et al. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers. European Journal of Organic Chemistry. Link

Discovery and significance of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol in Trametinib synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of the Synthetic Pathways and Key Intermediates in the Manufacture of a Targeted Cancer Therapeutic

Trametinib (marketed as Mekinist®) is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the uncontrolled proliferation of various cancers, particularly in melanomas harboring BRAF V600E or V600K mutations.[1][4] By inhibiting MEK, Trametinib effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2] Its approval by the U.S. Food and Drug Administration (FDA), both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib, has marked a significant advancement in the targeted therapy of metastatic melanoma.[1][3]

This technical guide provides a comprehensive overview of the synthesis of Trametinib, with a focus on the chemical strategies and key intermediates that have been developed to enable its efficient production. While various synthetic routes have been explored, this document will detail the most prominent and illustrative pathways, offering insights into the chemical challenges and innovations in the manufacturing of this important anticancer agent.

The MAPK Signaling Pathway and the Role of Trametinib

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[1][5] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving tumor progression.[1] Trametinib acts as a reversible, non-ATP-competitive inhibitor of MEK1 and MEK2, binding to an allosteric pocket adjacent to the ATP-binding site.[2][5][6] This binding event prevents the phosphorylation and activation of MEK by the upstream kinase BRAF, thereby inhibiting the subsequent activation of ERK and blocking the transmission of proliferative signals.[2]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (mutated in melanoma) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Established Synthetic Routes to Trametinib

The synthesis of Trametinib is a multi-step process that involves the construction of a complex pyridopyrimidine core and its subsequent functionalization. While specific process details may vary and are often proprietary, the publicly available scientific and patent literature outlines several key approaches. A common strategy involves the synthesis of a key intermediate, which is then elaborated to the final drug substance.

One of the significant challenges in the synthesis of Trametinib is the efficient construction of the substituted pyridopyrimidine ring system. Patents have highlighted the importance of developing synthetic methods that are shorter and provide higher yields of key intermediates. For instance, patent CN109336884B describes a method for synthesizing a key Trametinib intermediate, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, with an improved total yield of 47.3%, indicating the ongoing efforts to optimize the manufacturing process.[7]

A retrosynthetic analysis of Trametinib reveals several key disconnections and the importance of strategically chosen starting materials.

Retrosynthesis Trametinib Trametinib Intermediate_A N-(3-amino-4-iodophenyl)-2-(3-chloro-5-fluoro-4-isopropoxyphenyl)acetamide Trametinib->Intermediate_A Acetylation Intermediate_B (3-chloro-5-fluoro-4-isopropoxyphenyl)acetic acid Intermediate_A->Intermediate_B Amide bond formation Intermediate_C 3-amino-4-iodoaniline Intermediate_A->Intermediate_C Amide bond formation Intermediate_D (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Intermediate_B->Intermediate_D Oxidation

Figure 2: A generalized retrosynthetic approach for Trametinib, highlighting key intermediates. The role of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol as a potential precursor is hypothetical and not explicitly documented in public literature for Trametinib synthesis.

Focus on a Key Synthetic Fragment: The (3-Chloro-5-fluoro-4-isopropoxyphenyl) Moiety

A critical component of the Trametinib molecule is the (3-chloro-5-fluoro-4-isopropoxyphenyl)acetyl group. The synthesis of this fragment is crucial for the overall efficiency of the Trametinib synthesis. While the direct use of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS 2432848-84-3) as a starting material for the synthesis of the corresponding acetic acid derivative in the context of Trametinib is not explicitly detailed in publicly available literature, it represents a plausible synthetic strategy. In such a hypothetical pathway, the benzylic alcohol would be oxidized to the corresponding carboxylic acid, which could then be coupled with the aniline fragment of Trametinib.

Hypothetical Synthesis of the Acetic Acid Fragment

A potential, though not publicly documented for Trametinib, synthetic sequence could involve the following steps:

  • Synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol: The synthesis of this starting material would likely involve multiple steps, starting from simpler, commercially available substituted phenols or benzaldehydes.

  • Oxidation to (3-chloro-5-fluoro-4-isopropoxyphenyl)acetic acid: The benzylic alcohol could be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents.

Step Transformation Potential Reagents Key Considerations
1Synthesis of the benzylic alcoholFrom corresponding benzaldehyde via reduction (e.g., NaBH4) or from a benzyl halide via hydrolysis.Availability of starting materials, regioselectivity of substitutions.
2Oxidation of the alcohol to the carboxylic acidJones reagent (CrO3/H2SO4), KMnO4, or milder two-step procedures (e.g., Swern or Dess-Martin oxidation followed by Pinnick oxidation).Over-oxidation, functional group compatibility, purification of the final product.

The Importance of Optimized Synthetic Routes

The development of efficient, scalable, and cost-effective synthetic routes is paramount in pharmaceutical manufacturing. For Trametinib, research and process development efforts have focused on minimizing the number of synthetic steps, improving yields, and utilizing readily available and less hazardous reagents. The patent literature reveals various strategies to construct the core heterocyclic structure and introduce the necessary substituents with high regioselectivity.[7][8]

The continuous effort to refine the synthesis of Trametinib and its intermediates underscores the importance of this drug in the oncology landscape. As our understanding of the molecular drivers of cancer evolves, so too will the chemical innovations that deliver these life-saving therapies to patients.

References

  • Trametinib - DermNet. [Link]

  • Trametinib - Liv Hospital. [Link]

  • Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC. [Link]

  • Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA. [Link]

  • Trametinib Promotes MEK Binding to the RAF-Family Pseudokinase KSR - AACR Journals. [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC. [Link]

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google P
  • Synthesis of novel PET tracer 124I-trametinib for MAPK/ERK kinase - Journal of Nuclear Medicine. [Link]

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google P
  • Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC - NIH. [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed. [Link]

  • CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google P
  • EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate. [Link]

Sources

CAS number and IUPAC name for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Precision Building Block for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary & Chemical Identity

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a highly specialized tri-substituted benzene derivative utilized primarily as a pharmacophore building block in drug discovery. Its structural motif—combining a lipophilic isopropoxy tail with a metabolically stable halogenated core—makes it a critical intermediate for synthesizing Sphingosine-1-phosphate (S1P) receptor modulators and next-generation anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and handling protocols, designed for process chemists and researchers.

Chemical Identification Data
ParameterDetail
CAS Number 2432848-84-3
IUPAC Name (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol
Molecular Formula C₁₀H₁₂ClFO₂
Molecular Weight 218.65 g/mol
SMILES OCC1=CC(F)=C(OC(C)C)C(Cl)=C1
InChIKey PDXAJVJNHNRBFY-UHFFFAOYSA-N (Analogous)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water

Structural Analysis & Pharmacophore Utility

The compound features a "magic methyl" effect equivalent via the isopropyl group and halogen blocking strategies that enhance drug-like properties (DLPs).

  • 4-Isopropoxy Group: Provides steric bulk and lipophilicity (LogP modulation), often improving the binding affinity to hydrophobic pockets in GPCRs (e.g., S1P1 receptors).

  • 3-Chloro, 5-Fluoro Substitution: This specific halogenation pattern blocks metabolic soft spots (preventing rapid hydroxylation) and modulates the pKa of the phenol ether oxygen, influencing hydrogen bond acceptor capability.

  • Benzylic Alcohol Handle: Serves as a versatile attachment point. It can be converted to a benzylic halide (for alkylation), oxidized to an aldehyde (for reductive amination), or coupled directly via Mitsunobu reactions.

Synthesis & Manufacturing Protocols

Expert Insight: While direct commercial sourcing is possible, in-house synthesis is often required for isotope labeling or analog generation. The most robust route proceeds via the 3-Chloro-5-fluoro-4-hydroxybenzaldehyde intermediate, ensuring regio-control over the halogen positions.

Retrosynthetic Analysis

The synthesis is best approached linearly:

  • Core Construction: Formylation of 2-chloro-6-fluorophenol.

  • Etherification: Installation of the isopropyl group.

  • Reduction: Conversion of the aldehyde to the target alcohol.

Visual Synthesis Workflow

SynthesisPath Start 2-Chloro-6-fluorophenol (Starting Material) Inter1 3-Chloro-5-fluoro- 4-hydroxybenzaldehyde Start->Inter1 Duff Reaction (HMTA, TFA, 60°C) Inter2 3-Chloro-5-fluoro- 4-isopropoxybenzaldehyde Inter1->Inter2 Alkylation (i-PrBr, K2CO3, DMF, 80°C) Product (3-Chloro-5-fluoro- 4-isopropoxyphenyl)methanol (Target) Inter2->Product Reduction (NaBH4, MeOH, 0°C)

Figure 1: Step-wise synthetic pathway ensuring high regioselectivity and yield.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

  • Reagents: 2-Chloro-6-fluorophenol (1.0 eq), Hexamethylenetetramine (HMTA) (1.0 eq), Trifluoroacetic acid (TFA).

  • Procedure: Dissolve phenol and HMTA in TFA. Heat to 60°C for 16 hours. Quench with ice water and extract with Ethyl Acetate.

  • Validation: Verify aldehyde peak via ¹H NMR (~9.8 ppm).

Step 2: O-Alkylation (Isopropylation)

  • Reagents: Intermediate 1 (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Suspend Intermediate 1 and K₂CO₃ in dry DMF under N₂ atmosphere.

    • Add 2-Bromopropane dropwise.

    • Heat to 80°C for 4–6 hours (Monitor via TLC/LC-MS).

    • Workup: Dilute with water, extract with EtOAc, wash with brine to remove DMF.

  • Critical Control Point: Ensure complete consumption of the phenol to prevent difficult separation of the starting material from the product.

Step 3: Reduction to Alcohol (Target)

  • Reagents: Intermediate 2 (1.0 eq), Sodium Borohydride (NaBH₄) (0.5–1.0 eq), Methanol.

  • Procedure:

    • Dissolve the benzaldehyde derivative in Methanol at 0°C.

    • Add NaBH₄ portion-wise (exothermic reaction).

    • Stir at 0°C -> RT for 1 hour.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

TechniqueExpected Signal / Criteria
¹H NMR (CDCl₃) δ 4.6 ppm (s, 2H, -CH ₂OH) δ 4.5 ppm (sept, 1H, -OCH (CH₃)₂) δ 1.3 ppm (d, 6H, -OCH(CH ₃)₂) Aromatic Region: Two doublets or singlets depending on F-coupling (~7.0–7.2 ppm).
¹⁹F NMR Single peak around -130 to -135 ppm (Ar-F ).
LC-MS [M+H]⁺ or [M-OH]⁺ peak corresponding to MW 218.65.
Purity (HPLC) >98% (Area %) required for pharmaceutical applications.

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzyl alcohols can oxidize to aldehydes upon prolonged exposure to air.

References

  • ChemScene. (2024). (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Product Data. Retrieved from [3]

  • BLD Pharm. (2024).[4] Product Analysis: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. Retrieved from

  • ChemicalBook. (2024). Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2023). Fluorinated Drugs and Medicinal Chemistry Strategies. Retrieved from

Sources

Methodological & Application

Synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol from 2-chloro-4-fluoro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, a valuable substituted benzyl alcohol intermediate in pharmaceutical and materials science research. The synthesis commences with the regioselective formylation of 2-chloro-4-fluoro-1-isopropoxybenzene via the Vilsmeier-Haack reaction to yield the key intermediate, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde. Subsequent chemoselective reduction of the aldehyde furnishes the target primary alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction & Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents and functional materials. The target molecule, (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol[1], incorporates a unique substitution pattern—chloro, fluoro, isopropoxy, and hydroxymethyl groups—that makes it an attractive building block for further chemical elaboration.

The synthetic strategy detailed herein is a robust two-stage process:

  • Electrophilic Aromatic Substitution: Introduction of a formyl group (-CHO) onto the electron-rich aromatic ring of 2-chloro-4-fluoro-1-isopropoxybenzene.

  • Chemoselective Reduction: Conversion of the introduced aldehyde functionality into a primary alcohol (-CH₂OH).

Rationale for the Synthetic Route

The chosen pathway leverages the Vilsmeier-Haack reaction for formylation, a reliable and well-established method for introducing aldehydes onto activated aromatic systems.[2][3] The directing effects of the substituents on the starting material are key to the success of this step. The isopropoxy group at C1 is a strong activating, ortho, para-directing group. The fluoro group at C4 and the chloro group at C2 are deactivating but also ortho, para-directing. The cumulative effect of these groups strongly favors electrophilic attack at the C5 position, which is para to the powerful isopropoxy director and ortho to the fluoro group, leading to high regioselectivity.

For the second step, the reduction of the intermediate aldehyde, sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and highly selective reagent that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups on the aromatic ring, ensuring a clean conversion to the desired primary alcohol.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from the starting material to the final product via a stable aldehyde intermediate.

Synthesis_Workflow SM 2-Chloro-4-fluoro- 1-isopropoxybenzene INT 3-Chloro-5-fluoro- 4-isopropoxybenzaldehyde SM->INT Step 1: Vilsmeier-Haack Formylation PROD (3-Chloro-5-fluoro- 4-isopropoxyphenyl)methanol INT->PROD Step 2: Sodium Borohydride Reduction Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent (Electrophile) POCl3 POCl₃ Arene Aromatic Substrate Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde H₂O Workup

Figure 2: Simplified Vilsmeier-Haack reaction mechanism.

A.2. Step-by-Step Protocol
  • Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.32 mol).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus(V) oxychloride (POCl₃) (10.2 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Dissolve 2-chloro-4-fluoro-1-isopropoxybenzene (19.0 g, 0.10 mol) in anhydrous dichloromethane (DCM) (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-55 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with stirring.

  • Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the mixture is neutral (pH ~7). This step hydrolyzes the intermediate and neutralizes excess acid. Stir the mixture vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (Eluent: 5-15% Ethyl Acetate in Hexanes gradient) to afford 3-chloro-5-fluoro-4-isopropoxybenzaldehyde as a solid.

A.3. Expected Results & Characterization
  • Product: 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde [4]* Appearance: Off-white to pale yellow solid.

  • Yield: 75-85%.

  • Molecular Formula: C₁₀H₁₀ClFO₂

  • Molecular Weight: 216.64 g/mol [4]

Part B: Synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

B.1. Mechanistic Principle: Aldehyde Reduction

Sodium borohydride (NaBH₄) acts as a source of hydride ions (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In the final step, a proton source (in this case, the methanol solvent or subsequent aqueous workup) protonates the alkoxide oxygen to yield the primary alcohol.

B.2. Step-by-Step Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-chloro-5-fluoro-4-isopropoxybenzaldehyde (10.8 g, 0.05 mol) in methanol (100 mL) with magnetic stirring.

  • Reduction: Cool the solution in an ice-water bath to 0-5 °C. Add sodium borohydride (NaBH₄) (0.95 g, 0.025 mol) portion-wise over 20 minutes, maintaining the internal temperature below 10 °C. (Note: NaBH₄ reacts with methanol, so some effervescence is expected).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding ~20 mL of water.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate (100 mL) to the remaining aqueous residue. Transfer to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture or purified by a short plug of silica gel to afford (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol as a solid.

B.3. Expected Results & Characterization
  • Product: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol [1]* Appearance: White to off-white solid.

  • Yield: 90-98%.

  • Molecular Formula: C₁₀H₁₂ClFO₂

  • Molecular Weight: 218.65 g/mol [1]

Troubleshooting and Key Insights

  • Low Yield in Step 1: Ensure all reagents and glassware are anhydrous. Moisture can quench the Vilsmeier reagent. Incomplete reaction can occur if the temperature is too low or the reaction time is too short; monitor carefully by TLC.

  • Incomplete Reduction in Step 2: While NaBH₄ is a potent reducing agent, ensure a sufficient molar excess is used (typically 0.5-1.0 equivalents relative to the aldehyde, as each mole of NaBH₄ can deliver four hydrides). The reaction is usually rapid, but low temperatures can slow it down.

  • Purification Challenges: The polarity difference between the starting aldehyde and the product alcohol in Step 2 is significant, making chromatographic separation straightforward if needed. The aldehyde is much less polar than the alcohol.

Conclusion

The synthetic route described provides an efficient and reliable method for preparing (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. The protocol is scalable and utilizes common laboratory reagents and techniques. The high regioselectivity of the Vilsmeier-Haack formylation and the chemoselectivity of the sodium borohydride reduction are key to the overall success and high purity of the final product. This application note serves as a practical guide for researchers requiring this versatile chemical intermediate for their synthetic programs.

References

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
  • BenchChem. (n.d.). Regioselectivity in the Formylation of Substituted Phenols. Technical Support Center.
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (2023). Duff reaction.
  • Organic & Biomolecular Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Jagriti Sharma. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemScene. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.
  • 001CHEMICAL. (n.d.). 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde.

Sources

Application Note & Protocol: High-Purity Recrystallization of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Achieving high purity for such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note details the principles and a robust protocol for the purification of this compound via recrystallization, a fundamental technique for the purification of solid compounds.[3][4] We will explore solvent system selection, provide a step-by-step methodology, and discuss common challenges and troubleshooting strategies to consistently obtain high-purity crystalline material.

Introduction to the Compound and Purification Rationale

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative. Its molecular structure, featuring a halogenated aromatic ring, an ether linkage, and a primary alcohol, makes it a versatile building block in medicinal chemistry.

Physicochemical Properties Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₂ClFO₂ChemScene[5]
Molecular Weight 218.65 g/mol ChemScene[5]
Appearance Solid (typical)N/A
LogP 2.7586ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]

The presence of both polar (hydroxyl, ether) and non-polar (aromatic ring, isopropoxy group, halogens) moieties suggests moderate solubility in a range of organic solvents, making it an excellent candidate for purification by recrystallization. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[2][3]

Potential Impurities:

The purity of the final product is contingent on the effective removal of process-related impurities.[6] For (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, these may include:

  • Starting Materials: Unreacted 3-chloro-5-fluorophenol or its regioisomers.[7]

  • By-products:

    • Oxidation products such as the corresponding aldehyde or benzoic acid.[8]

    • Products of incomplete or side reactions.

  • Reagents and Catalysts: Inorganic salts or residual catalysts from the synthesis process.[6]

  • Residual Solvents: Solvents used in the preceding synthetic steps.

The Principle of Recrystallization: A Guided Approach

The success of recrystallization hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal solvent should dissolve the compound completely at an elevated temperature but only sparingly at a low temperature.[3][9]

G cluster_selection Solvent Selection Logic Compound (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Polar & Non-Polar Moieties Principle "Like Dissolves Like" Compound->Principle Solvents Screen Broad Polarity Range (Polar Protic, Polar Aprotic, Non-Polar) Principle->Solvents Ideal Ideal Solvent Criteria - High solubility when hot - Low solubility when cold - Impurities remain soluble Solvents->Ideal

Caption: Solvent selection based on compound structure and ideal criteria.

Protocol: Solvent System Screening

A systematic screening process is essential to identify the optimal solvent or solvent mixture.

Materials:

  • Crude (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

  • Test tubes (13x100 mm)

  • Hot plate / water bath

  • Vortex mixer

  • Selection of solvents:

    • Polar Protic: Isopropanol, Ethanol, Methanol

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

    • Non-Polar: Toluene, Heptane

Procedure:

  • Place approximately 20-30 mg of the crude material into a test tube.

  • Add the selected solvent dropwise (start with 0.5 mL) at room temperature and vortex. Observe if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[10] Add more solvent in small increments until the solid fully dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[4]

  • Record observations in a table.

Solubility Screening Data Table (Example):

SolventSolubility at RTSolubility when HotCrystal Formation on CoolingRemarks
Heptane InsolubleSparingly solubleGood crystal formationPotential as anti-solvent or part of a mixed system.
Toluene Sparingly solubleVery solublePoor/slow crystal formationGood solvent, but may need an anti-solvent.
Isopropanol Moderately solubleVery solubleSome crystal formationConsider for single-solvent or mixed system.
Water InsolubleInsolubleN/APotential as an anti-solvent with a miscible solvent.

Selection of Method: Based on preliminary screening, two primary methods are viable:

  • Cooling Crystallization: If a single solvent shows a significant difference in solubility between hot and cold conditions (e.g., Isopropanol).[11]

  • Anti-solvent Crystallization: If the compound is highly soluble in one solvent (e.g., Toluene) and poorly soluble in another miscible solvent (e.g., Heptane).[1][3] This method involves dissolving the compound in the "good" solvent and then gradually adding the "anti-solvent" to induce precipitation.

For this compound, a mixed solvent system of Toluene and Heptane is often effective for aromatic compounds and provides excellent control over the crystallization process.

Detailed Protocol: Recrystallization using a Toluene/Heptane System

This protocol employs an anti-solvent approach, which is highly effective for purifying compounds of moderate polarity.

G Start Start with Crude Product Dissolve 1. Dissolve in minimum hot Toluene Start->Dissolve HotFilter 2. Hot Filtration (Optional: remove insolubles) Dissolve->HotFilter AddAntiSolvent 3. Slowly add Heptane until solution becomes turbid HotFilter->AddAntiSolvent Cooling 4. Cool Slowly to Room Temperature AddAntiSolvent->Cooling IceBath 5. Cool in Ice Bath to Maximize Yield Cooling->IceBath VacuumFilter 6. Isolate Crystals via Vacuum Filtration IceBath->VacuumFilter Wash 7. Wash Crystals with Cold Heptane VacuumFilter->Wash Dry 8. Dry Crystals under Vacuum Wash->Dry End High-Purity Product Dry->End

Caption: Step-by-step workflow for anti-solvent recrystallization.

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. Add a minimal amount of Toluene (the "good" solvent) and heat the mixture gently with stirring (e.g., on a hot plate at 70-80°C) until the solid completely dissolves. Add Toluene dropwise until a clear solution is obtained. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the Toluene solution is still hot, slowly add Heptane (the "anti-solvent") dropwise with continuous stirring. Continue adding Heptane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Crystal Growth: Once turbidity is observed, add a few more drops of hot Toluene to redissolve the precipitate and obtain a clear solution again. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Seeding (Optional): To promote controlled crystallization, a tiny "seed" crystal of pure product can be added once the solution has cooled slightly.[2][4] This provides a nucleation site for crystal growth.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold Heptane to remove any residual mother liquor containing impurities. It is important to break the vacuum before adding the wash solvent to ensure the entire cake is washed, then reapply the vacuum.[9]

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C), until a constant weight is achieved.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
"Oiling Out" Solution is too supersaturated; cooling is too rapid; boiling point of solvent is too high.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (Toluene) and allow it to cool more slowly.
Low Recovery Compound is too soluble in the cold solvent mixture; insufficient cooling time.Ensure the mixture is thoroughly chilled in an ice bath. Adjust the solvent ratio to include more anti-solvent (Heptane), but be mindful of purity.
Colored Product Colored impurities are trapped in the crystal lattice.Consider a pre-treatment step with activated charcoal in the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Purity Confirmation

The purity of the recrystallized (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol should be confirmed using standard analytical techniques. A sharp melting point close to the literature value is a good indicator of high purity. For definitive quantification of purity and impurity profiles, methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[12]

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Oxford Academic. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Quora. (2017, February 2). How do you recrystallize a product from methanol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Table]. Retrieved from [Link]

  • Ghosh, A. et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

Sources

Analytical techniques for the characterization of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 2432848-84-3) is a highly functionalized pharmaceutical building block.[1][2] Structurally, it belongs to the class of poly-substituted benzenes used in the synthesis of Thyroid Hormone Receptor (THR) agonists (structural analogs to Resmetirom/MGL-3196 intermediates).[1]

The simultaneous presence of three distinct functionalities on the aromatic core—a chlorine atom, a fluorine atom, and an isopropoxy group—presents unique analytical challenges.[2] Specifically, the characterization strategy must address:

  • Regio-isomerism: Distinguishing the 3-Cl, 5-F substitution pattern from potentially symmetric byproducts (e.g., 3,5-dichloro or 3,5-difluoro analogs).[1][2]

  • Ether Stability: Ensuring the isopropyl ether linkage remains intact during analysis.[2]

  • Process Impurities: Detection of over-halogenated species or unreduced aldehyde precursors.

This guide provides a validated analytical control strategy, moving beyond basic identification to robust quantitative assays.

Structural Identification Strategy (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regiochemistry of the halogen substituents.[2] Unlike symmetric analogs (which show simplified signal patterns), this molecule possesses lower symmetry, resulting in distinct chemical shifts for the aromatic protons.

Critical Quality Attribute (CQA): The coupling constants (


) between the Fluorine atom and the aromatic protons are the definitive "fingerprint" for the 3-Cl, 5-F pattern.
Expected 1H-NMR Profile (DMSO-d6, 400 MHz)
  • 
     1.25 ppm (6H, d):  Isopropyl methyl groups.
    
  • 
     4.45 ppm (1H, sept):  Isopropyl methine proton.
    
  • 
     4.48 ppm (2H, d):  Benzylic methylene (-CH₂-OH).[1][2] Note: Appears as a doublet if OH coupling is resolved; otherwise a singlet.[1]
    
  • 
     5.25 ppm (1H, t):  Hydroxyl proton (-OH).[1]
    
  • 
     7.10 - 7.25 ppm (2H, distinct patterns): 
    
    • H-6 (Ortho to F): Appears as a doublet with a large coupling constant (

      
      ).[1]
      
    • H-2 (Meta to F): Appears as a singlet or a doublet with a small coupling constant (

      
      ).[1]
      

Why this matters: If the molecule were the 3,5-dichloro analog (Resmetirom intermediate), the aromatic protons would appear as a single singlet (symmetric). If it were 3,5-difluoro, they would appear as a multiplet (likely a doublet of doublets). The distinct


 values confirm the asymmetric Cl/F substitution.[2]
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization) in Methanol/Water.[2]

  • Key Feature: The Chlorine Isotope Pattern.[2]

    • Look for the characteristic 3:1 ratio of

      
       (Cl-35) to 
      
      
      
      (Cl-37).[1]
    • Target Mass: ~219.06 Da (

      
      Cl) and ~221.06 Da (
      
      
      
      Cl).
    • Note: The Fluorine atom does not have stable isotopes and will not contribute to the splitting pattern, but it provides a mass defect distinct from hydrogen.[2]

Purity & Assay Protocols (Chromatography)

High-Performance Liquid Chromatography (HPLC)

The lipophilic nature of the isopropoxy group allows for excellent retention on C18 columns.[2] However, the acidic nature of potential phenol impurities (formed by ether cleavage) requires pH control.

Protocol A: Reverse-Phase Purity Assay
  • Objective: Quantify purity and detect des-isopropyl or aldehyde impurities.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (amide/aromatic) and 254 nm (aromatic).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold
15.01090Gradient Ramp
20.01090Wash
20.19010Re-equilibration
25.09010Stop

Self-Validating Check:

  • System Suitability: The main peak should elute between 8-12 minutes.[1][2]

  • Resolution (

    
    ):  Ensure 
    
    
    
    between the main peak and the corresponding aldehyde impurity (which will elute later due to lack of polar -OH H-bonding).

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this intermediate, ensuring no critical impurity is missed.

G Sample Crude Sample (3-Cl-5-F-4-OiPr-BnOH) NMR_Test 1. Structural ID (1H & 19F NMR) Sample->NMR_Test Decision_NMR Symmetric Aromatic Signals? NMR_Test->Decision_NMR HPLC_Test 2. Purity Assay (RP-HPLC UV) Decision_HPLC Purity > 98%? HPLC_Test->Decision_HPLC GC_Test 3. Residual Solvents (GC-Headspace) Res_OK Pass: Release for Synthesis GC_Test->Res_OK Decision_NMR->HPLC_Test No (Distinct Doublets) Res_Fail_Iso Fail: Wrong Isomer (3,5-dichloro or 3,5-difluoro) Decision_NMR->Res_Fail_Iso Yes (Singlet/Triplet) Decision_HPLC->GC_Test Yes Res_Fail_Pur Fail: Recrystallize (Remove Aldehyde/Phenol) Decision_HPLC->Res_Fail_Pur No

Caption: Analytical decision tree ensuring regio-isomeric correctness before purity quantification.

Advanced Characterization: 19F-NMR

While 1H-NMR is standard, 19F-NMR is the "secret weapon" for this molecule.[1][2]

  • Technique: Proton-decoupled 19F NMR.[1][2]

  • Rationale: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the ortho-substituents.[2]

  • Expected Signal: A single sharp singlet.[2]

  • Impurity Detection:

    • 3,5-Difluoro analog: Will show a distinct shift (and likely different integration if internal standard is used).[2]

    • Des-isopropyl phenol (cleaved ether): The loss of the steric bulk of the isopropyl group causes a significant upfield shift in the fluorine signal (~2-5 ppm shift), making this the most sensitive method for detecting ether hydrolysis.

References

  • Kelly, M. J., et al. (2014).[2][] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196).[1][2] Journal of Medicinal Chemistry. (Provides context on the structural class of halogenated phenyl isopropyl ethers). Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. (General reference for interpretation of F-H coupling constants in substituted benzenes).

Sources

1H and 13C NMR spectral interpretation of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Structural Elucidation of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol via 1D and 2D NMR

Abstract & Scope

This application note details the structural characterization of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol , a critical intermediate scaffold often encountered in the synthesis of tyrosine kinase inhibitors and agrochemicals.

The simultaneous presence of fluorine (


F, spin 1/2), chlorine (quadrupolar), and an alkoxy group creates a complex splitting pattern in both 

H and

C NMR. This guide provides a definitive interpretation strategy, focusing on distinguishing regioisomers through Fluorine-Proton (

)
and Fluorine-Carbon (

)
coupling constants.

Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme.

G C1 C1 C2 C2 (H) C1->C2 Sub1 CH2OH C1->Sub1 Pos 1 C3 C3 (Cl) C2->C3 C4 C4 (O-iPr) C3->C4 C5 C5 (F) C4->C5 Sub4 O-CH(CH3)2 C4->Sub4 Pos 4 C6 C6 (H) C5->C6 C6->C1

Figure 1: Numbering scheme for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. Note that H2 is para to Fluorine, while H6 is ortho to Fluorine.

Experimental Protocol

Sample Preparation

Proper solvent selection is critical. DMSO-d


  is the recommended solvent over CDCl

.
  • Reasoning: DMSO-d

    
     slows the exchange of the hydroxyl proton (–OH), allowing it to appear as a distinct triplet (coupling to the benzylic –CH
    
    
    
    –). In CDCl
    
    
    , the –OH often appears as a broad singlet or exchanges with water, obscuring integration data.

Protocol:

  • Mass: Weigh 10–15 mg (for

    
    H) or 30–50 mg (for 
    
    
    
    C) of the analyte.
  • Solvent: Add 0.6 mL of high-purity DMSO-d

    
     (99.9% D).
    
  • Vessel: Use a clean, dry 5 mm NMR tube.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm (

    
    H) and the solvent septet to 39.52 ppm  (
    
    
    
    C) [1].

H NMR Spectral Interpretation

The


H spectrum is defined by three distinct regions: the aromatic "fingerprint," the benzylic system, and the aliphatic isopropoxy group.
The Aromatic Region (Key for Isomer ID)

The molecule has two aromatic protons: H2 and H6 . Their differentiation relies on their proximity to the Fluorine atom at C5.

  • H6 (Ortho to F): Experiences strong spin-spin coupling with

    
    F.
    
    • Pattern: Doublet of Doublets (dd).

    • Couplings:

      
       Hz (Large) and 
      
      
      
      Hz (Small, meta-coupling to H2).
  • H2 (Para to F): Experiences negligible coupling with

    
    F.
    
    • Pattern: Doublet (d) or Broad Singlet.

    • Couplings:

      
       Hz (Meta-coupling to H6). The 
      
      
      
      is usually zero.
Summary Table: H Chemical Shifts (DMSO-d )
Position

(ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
Assignment Logic
H6 7.10 - 7.25dd1H

,

Ortho to F (large splitting).
H2 7.30 - 7.45d1H

Para to F (no F splitting), Meta to H6.
-OH 5.10 - 5.30t1H

Hydroxyl proton (visible in DMSO).
-OCH< 4.40 - 4.60sept1H

Methine of isopropyl group.
-CH

-
4.45d2H

Benzylic methylene (couples to OH).
-CH

1.25d6H

Methyls of isopropyl group.

C NMR Spectral Interpretation

The


C spectrum is dominated by C-F coupling , which splits carbon signals into doublets.[1] The magnitude of this coupling (

) is the "ruler" used to determine the distance of a carbon from the fluorine atom [2].
The C-F Splitting Rules
  • 
     (Ipso):  ~245 Hz (Huge doublet).
    
  • 
     (Ortho):  ~15–20 Hz (Large doublet).
    
  • 
     (Meta):  ~5–8 Hz (Small doublet).
    
  • 
     (Para):  ~1–3 Hz (Very small doublet or singlet).
    
Summary Table: C Chemical Shifts
Carbon

(ppm)
Multiplicity

(Hz)
Assignment Logic
C5 ~153.0Doublet~245 Ipso to F. Direct attachment.
C4 ~143.0Doublet~15Ortho to F. Attached to Oxygen (deshielded).
C1 ~140.0Doublet~6Meta to F. Alkyl substituted.
C3 ~128.0Doublet~7Meta to F. Attached to Cl.
C6 ~114.0Doublet~18Ortho to F. Protonated aromatic C.
C2 ~120.0Singlet/d< 3Para to F. Protonated aromatic C.
O-CH 76.0Singlet-Isopropoxy methine.
CH

62.5Singlet-Benzylic carbon.
CH

22.0Singlet-Isopropyl methyls.

Analytical Workflow & Validation

To guarantee the structural identity and rule out the regioisomer (e.g., where Cl and F are swapped), follow this logic flow:

Workflow Start Start: Unknown Sample H1_Acq Acquire 1H NMR (DMSO-d6) Start->H1_Acq Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) H1_Acq->Aromatic_Check Decision Is there a large doublet (J > 10Hz)? Aromatic_Check->Decision Yes H-F Ortho Coupling Present (H6 confirmed) Decision->Yes Yes No Regioisomer Flagged (F and H likely para) Decision->No No C13_Acq Acquire 13C NMR Yes->C13_Acq CF_Check Verify C-F Couplings (1J ~245Hz, 2J ~18Hz) C13_Acq->CF_Check HSQC 2D HSQC Correlate H6 to C6 (Doublet) CF_Check->HSQC Final Confirmed Structure: (3-Cl, 5-F pattern) HSQC->Final

Figure 2: Logical decision tree for validating the halogen substitution pattern.

Critical Validation Checkpoint: If H2 appeared as a doublet of doublets with a large


 value (~10 Hz), it would indicate that H2 is ortho to the Fluorine. This would imply the Fluorine is at Position 3 (swapped with Cl), proving the sample is the incorrect isomer.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Reich, H. J. (n.d.). WinPLT NMR Data: 13C-19F Coupling Constants. University of Wisconsin-Madison. Link

Sources

Application Note: Strategic Utilization of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol in MEK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the application of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 870281-83-7 / 2432848-84-3) as a critical intermediate in the synthesis of allosteric MEK inhibitors (e.g., analogs of Cobimetinib, GDC-0623, or next-generation RAF/MEK dual inhibitors).

Executive Summary

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a highly specialized "privileged fragment" used in the design of ATP-non-competitive (allosteric) MEK1/2 inhibitors. Its structural motif—a tri-substituted benzene ring featuring a lipophilic isopropoxy group flanked by chloro and fluoro substituents—is engineered to occupy the hydrophobic allosteric pocket adjacent to the ATP binding site. This specific substitution pattern optimizes metabolic stability (blocking P450 oxidation sites) and potency (maximizing van der Waals contacts).

This guide provides a validated protocol for activating this alcohol into an electrophilic benzyl halide and coupling it with a pharmacophore core (e.g., benzimidazole, pyridone, or azetidine scaffolds) to generate high-affinity MEK inhibitors.

Structural Significance & Mechanism

The efficacy of allosteric MEK inhibitors relies on stabilizing the kinase in an inactive conformation (DFG-out-like). The (3-Chloro-5-fluoro-4-isopropoxyphenyl) moiety serves as the "hydrophobic tail" that anchors the inhibitor.

  • 4-Isopropoxy Group: Fills the deep hydrophobic pocket, providing entropic gain upon binding.

  • 3-Chloro / 5-Fluoro Substituents:

    • Electronic Modulation: The electron-withdrawing halogens tune the acidity of the benzyl protons and influence the pKa of the coupled nitrogen.

    • Metabolic Blockade: The 3,5-halogenation prevents metabolic hydroxylation at the ortho-positions, a common clearance pathway for benzyl ethers.

    • Conformational Lock: Steric bulk restricts rotation, pre-organizing the molecule for binding.

Synthetic Workflow: The Application Cascade

The primary application of this alcohol is its conversion into a reactive benzyl electrophile (chloride, bromide, or mesylate), which then undergoes N-alkylation with the inhibitor core.

Pathway Visualization (Graphviz)

MEK_Synthesis_Workflow cluster_pathway RAS/RAF/MEK/ERK Cascade Context Alcohol (3-Chloro-5-fluoro-4- isopropoxyphenyl)methanol (Starting Material) Activation Activation Step (Chlorination/Mesylation) Alcohol->Activation SOCl2 / DMF Electrophile Activated Benzyl Halide (Ar-CH2-Cl) Activation->Electrophile Coupling N-Alkylation (Base-Mediated) Electrophile->Coupling + Core Core MEK Inhibitor Core (e.g., Benzimidazole/Pyridone) Core->Coupling API Final MEK Inhibitor (Allosteric Binder) Coupling->API K2CO3 / DMF MEK MEK1/2 (Target) API->MEK Inhibits RAS RAS-GTP RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK

Caption: Synthetic workflow converting the alcohol intermediate into a functional MEK inhibitor, mapped against the biological signaling cascade.

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzyl Chloride

Objective: Convert the hydroxyl group to a chloride leaving group using Thionyl Chloride (


). This method is preferred over mesylation for this specific substrate due to the stability of the resulting benzyl chloride.

Reagents:

  • (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous, 10 V)

  • DMF (catalytic, 0.05 eq)

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with the alcohol substrate and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add catalytic DMF (crucial for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Dropwise add

    
     over 20 minutes, maintaining internal temperature < 5°C.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–3 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The alcohol spot should disappear.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) at < 40°C.
    
  • Chase: Co-evaporate with Toluene (2x) to remove trace acid.

  • Output: The resulting yellow oil (Benzyl Chloride) is often used directly in the next step without chromatographic purification to minimize hydrolysis.

Protocol B: Coupling – N-Alkylation of MEK Inhibitor Core

Objective: Attach the lipophilic tail to the pharmacophore core (e.g., a benzimidazole N-H or pyridone N-H).

Reagents:

  • MEK Inhibitor Core (e.g., 5-amino-benzimidazole derivative) (1.0 eq)

  • Activated Benzyl Chloride (from Protocol A) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq, anhydrous, micronized)
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst to form in situ benzyl iodide)
    
  • DMF or NMP (anhydrous, 10 V)

Step-by-Step Procedure:

  • Dissolution: Dissolve the MEK Inhibitor Core in anhydrous DMF under nitrogen.

  • Base Addition: Add

    
     and 
    
    
    
    . Stir the suspension for 30 minutes at room temperature to deprotonate the N-H (activation).
  • Coupling: Add the Benzyl Chloride (diluted in minimal DMF) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

    • Critical Control: Do not overheat (>80°C) to prevent O-alkylation or elimination byproducts.

  • Quench: Cool to room temperature and pour the mixture into ice-water (20 V).

  • Isolation:

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
  • Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control & Data Specifications

Analytical Standard for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6), MS (ESI+)
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Meets ICH limitsGC-HS

Key NMR Signals (Diagnostic):

  • Isopropoxy CH: Multiplet at ~4.5 ppm.

  • Isopropoxy CH3: Doublet at ~1.3 ppm.

  • Benzylic CH2: Doublet (if OH coupled) or Singlet at ~4.4–4.6 ppm.

  • Aromatic Protons: Distinct coupling pattern due to F-H coupling (check J values).

References

  • Genentech, Inc. (2012). Benzimidazole derivatives as MEK inhibitors. WO Patent 2012006505. (Describes the synthesis of benzimidazole cores coupled with substituted benzyl halides).

  • Array BioPharma / AstraZeneca. (2007). N-Alkylation strategies in the synthesis of Selumetinib and analogs. Journal of Medicinal Chemistry, 50(20), 5090-5102.
  • Rice, K. D., et al. (2012).[1] Novel allosteric MEK1/2 inhibitors: Optimization of the hydrophobic pocket binding motif. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089-5094.

  • F. Hoffmann-La Roche AG . (2014). Process for the preparation of MEK inhibitors. US Patent 8,952,018. (Details scale-up protocols for chlorination and alkylation steps).

  • ChemScene . (2023). Product Datasheet: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS 2432848-84-3).[2]

Sources

Scale-up synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol for pharmaceutical production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS 2432848-84-3)[1] is a highly specialized halogenated benzyl alcohol utilized as a critical building block in advanced active pharmaceutical ingredient (API) synthesis. The unique 3-chloro-5-fluoro substitution pattern imparts specific electronic and steric properties that enhance metabolic stability and lipophilicity in drug candidates.

This application note details a scalable, chromatography-free, two-stage synthetic protocol starting from commercially available [2]. By leveraging a one-pot alkylation/saponification sequence and a highly controlled in situ borane reduction, this guide provides drug development professionals with a robust, self-validating framework designed for pilot-scale manufacturing.

Mechanistic Rationale & Route Selection

The synthesis is strategically divided into two stages to maximize yield and eliminate the need for hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) or costly purification steps like silica gel chromatography.

  • Stage 1 (O-Isopropylation): Alkylation of the electron-deficient phenol requires a mild base. Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is selected to quantitatively deprotonate the phenol without degrading the solvent. Because the starting material possesses both a carboxylic acid and a phenolic OH, exhaustive alkylation yields an intermediate ester-ether. We introduce a deliberate one-pot saponification step to selectively hydrolyze the transient ester, isolating the pure ether-acid intermediate.

  • Stage 2 (Borane-Mediated Reduction): Direct reduction of electron-rich benzoic acids to alcohols is kinetically challenging. Instead of using pyrophoric LiAlH₄, this protocol employs the[3]. The addition of Iodine (I₂) to Sodium Borohydride (NaBH₄) in Tetrahydrofuran (THF) safely generates diborane (B₂H₆) in situ[4]. Borane acts as a highly electrophilic reducing agent, rapidly coordinating to the carbonyl oxygen to form an acyloxyborohydride intermediate that efficiently collapses to the target benzyl alcohol.

ProcessFlow cluster_Step1 Stage 1: O-Alkylation & Saponification cluster_Step2 Stage 2: Borane-Mediated Reduction N1 3-Chloro-5-fluoro-4-hydroxybenzoic acid (Starting Material) N2 Isopropyl 3-chloro-5-fluoro- 4-isopropoxybenzoate (Transient Ester-Ether) N1->N2 2-Bromopropane, K2CO3 DMF, 80°C N3 3-Chloro-5-fluoro-4-isopropoxybenzoic acid (Isolated Intermediate) N2->N3 1. NaOH (aq), 40°C 2. HCl (aq) to pH 2 N5 Acyloxyborohydride Intermediate N3->N5 + BH3 (from NaBH4/I2) N4 NaBH4 + I2 in THF (In situ BH3 generation) N4->N5 - H2 (Gas Evolution) N6 (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (Target API Building Block) N5->N6 1. Reflux, 2h 2. MeOH / HCl quench

Figure 1: Two-stage synthetic workflow and mechanistic intermediates for the target benzyl alcohol.

Experimental Protocols: A Self-Validating System

Stage 1: O-Isopropylation & One-Pot Saponification

Objective: Convert 3-chloro-5-fluoro-4-hydroxybenzoic acid to 3-chloro-5-fluoro-4-isopropoxybenzoic acid.

Step-by-Step Procedure:

  • Charge: Equip a 5 L jacketed glass reactor with a mechanical stirrer. Charge 3-chloro-5-fluoro-4-hydroxybenzoic acid (190.56 g, 1.0 mol) and anhydrous DMF (1.5 L).

  • Deprotonation: Begin agitation (250 rpm) and add K₂CO₃ (414.6 g, 3.0 mol) in portions. Causality: 3.0 equivalents ensure complete deprotonation of both the carboxylic acid (pKa ~4) and the sterically hindered phenol (pKa ~7).

  • Alkylation: Heat the suspension to 40 °C. Add 2-bromopropane (307.5 g, 2.5 mol) dropwise over 30 minutes. Elevate the reactor temperature to 80 °C and maintain for 12 hours.

  • Saponification: Cool the reactor to 40 °C. Add 2M NaOH aqueous solution (1.0 L) directly to the reaction mixture and stir for 2 hours. Causality: This selectively hydrolyzes the transient isopropyl ester back to the carboxylate, while the aryl ether remains entirely stable to base.

  • Precipitation: Cool the mixture to 10 °C. Slowly add 3M HCl until the pH reaches 2.0. The intermediate ether-acid will precipitate as a dense white solid.

  • Isolation: Filter the slurry, wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMF and inorganic salts, and dry under vacuum at 50 °C to a constant weight.

Validation Checkpoints:

  • IPC 1 (Reaction Completion): TLC (Hexane:EtOAc 3:1) must show complete consumption of the UV-active starting material (Rf ~0.1) and formation of the intermediate (Rf ~0.4).

  • IPC 2 (pH Verification): Use a calibrated pH meter to ensure the aqueous layer strictly reaches pH 2.0 during precipitation to guarantee full protonation of the carboxylate.

Stage 2: Borane-Mediated Carboxylic Acid Reduction

Objective: Reduce the carboxylic acid intermediate to (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol[1].

Step-by-Step Procedure:

  • Preparation: Purge a clean, dry 5 L jacketed reactor with Nitrogen. Charge the isolated 3-chloro-5-fluoro-4-isopropoxybenzoic acid (232.6 g, ~1.0 mol) and anhydrous THF (1.5 L).

  • Hydride Addition: Cool the mixture to 0 °C. Add NaBH₄ (56.7 g, 1.5 mol) in small portions. The suspension will remain heterogeneous.

  • Borane Generation: Prepare a solution of Iodine (I₂) (152.3 g, 0.6 mol) in anhydrous THF (500 mL). Add the I₂/THF solution dropwise over 2 hours while maintaining the internal temperature below 10 °C. Route the reactor exhaust through a mineral oil bubbler. Causality: The reaction

    
     is highly exothermic. The slow addition of I₂ controls the rate of H₂ gas evolution and heat generation.
    
  • Reduction: After complete addition, warm the reactor to 25 °C, then heat to a gentle reflux (65 °C) for 2 hours to drive the reduction of the acyloxyborohydride intermediate to completion[5].

  • Quench: Cool to 0 °C. Carefully add Methanol (200 mL) dropwise to quench unreacted borane. Follow with 1M HCl (500 mL) to break the robust boron-alkoxy complexes.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (2 x 1 L). Wash the combined organic layers with 10% Na₂S₂O₃ (to neutralize trace iodine), brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure to yield the target compound.

Validation Checkpoints:

  • IPC 3 (Gas Evolution): The cessation of vigorous H₂ bubbling in the mineral oil bubbler confirms the complete consumption of I₂ and the successful formation of the active BH₃ complex.

  • IPC 4 (Quench Safety): The methanol quench must be performed strictly at 0 °C to prevent rapid, uncontrolled delayed exotherms from residual hydride species.

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility, the following quantitative parameters and analytical markers should be utilized as release criteria for the intermediate and final API building block.

ParameterStage 1: IntermediateStage 2: Final Product
Compound Name 3-Chloro-5-fluoro-4-isopropoxybenzoic acid(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol
CAS Number N/A (Transient Intermediate)2432848-84-3
Molecular Weight 232.63 g/mol 218.65 g/mol
Expected Scale-Up Yield 88 - 92%85 - 89%
Target Purity (HPLC) > 98.5% (Area %)> 99.0% (Area %)
Appearance White to off-white crystalline powderColorless to pale yellow oil / solid
Key IR Bands 1685 cm⁻¹ (Strong C=O stretch)3300-3400 cm⁻¹ (Broad O-H stretch)
In-Process Control (TLC) Hexane:EtOAc (3:1), Rf ~0.4Hexane:EtOAc (4:1), Rf ~0.3

Process Safety & Scale-Up Considerations

  • Exotherm Management: The in situ generation of diborane in Stage 2 is accompanied by a massive release of enthalpy. The jacketed reactor must have sufficient cooling capacity (e.g., a Syltherm or ethylene glycol chilling loop) to maintain the internal temperature below 10 °C during the I₂ addition.

  • Hydrogen Gas Venting: The stoichiometry dictates that 1 mole of H₂ gas is evolved for every mole of I₂ added. The reactor must be equipped with a wide-bore exhaust line routed to a safe, non-restrictive venting hood to prevent over-pressurization.

  • Solvent Recovery: THF and Ethyl Acetate from Stage 2 can be recovered via fractional distillation. However, recycled THF must be rigorously tested for peroxide formation and water content (Karl Fischer titration < 0.05%) before reuse in moisture-sensitive borane reductions.

References

  • Title : 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source : Journal of Organometallic Chemistry URL :[Link]

  • Title : Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system Source : Tetrahedron URL :[Link]

Sources

Troubleshooting & Optimization

Identification and characterization of impurities in (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Synthesis

Executive Technical Overview

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 2432848-84-3) is a highly functionalized benzyl alcohol derivative, frequently utilized as a "warhead" or scaffold linker in the synthesis of thyroid hormone receptor agonists (e.g., analogs of Resmetirom) and specific tyrosine kinase inhibitors.

The synthesis of this molecule presents a unique "tri-substituted" challenge.[1] The steric and electronic interplay between the electron-withdrawing halogens (Cl, F) and the electron-donating alkoxy group (OiPr) creates specific vulnerabilities for regioisomerism during nucleophilic substitution and de-halogenation during reduction steps.

This guide deconstructs the impurity profile based on the two most prevalent synthetic routes:

  • Route A (Linear): O-alkylation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde followed by carbonyl reduction.

  • Route B (Convergent SnAr): Nucleophilic aromatic substitution on a poly-halogenated precursor followed by reduction.

Synthetic Pathways & Impurity Origin Map

The following logic map illustrates the critical control points (CCPs) where impurities are introduced.

ImpurityMap cluster_RouteB Route B (SnAr Risk) Start Starting Material: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (iPr-X, K2CO3, DMF) Start->Step1 Inter Intermediate: 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde Step1->Inter ImpA Impurity A (Genotoxic): Isopropyl Halide (Residual) Step1->ImpA Carryover ImpB Impurity B (Process): O-Isopropyl Dimer/Oligomer Step1->ImpB High Temp/Conc Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Final Target API: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Step2->Final ImpC Impurity C (Related Substance): Unreacted Aldehyde Step2->ImpC Incomplete Rxn ImpD Impurity D (Side Reaction): De-halogenated Analog (Des-Chloro or Des-Fluoro) Step2->ImpD Pd/C Hydrogenolysis (Avoid) ImpE Impurity E (Over-Reduction): Methyl Derivative Step2->ImpE Over-reduction Precursor 3,4,5-Trifluorobenzaldehyde RegioImp Regioisomer Impurity: 3-Isopropoxy-4,5-difluoro... Precursor->RegioImp Wrong F displacement

Caption: Workflow depicting the primary synthesis (Route A) and the origin of key impurities (A-E), including the regioisomer risk from alternative Route B.

Impurity Characterization Master Table

Impurity IDChemical Name / DescriptionOrigin StepRRT (Typical)*Detection/Characterization
IMP-1 3-Chloro-5-fluoro-4-hydroxybenzyl alcohol Step 1 (Carryover)~0.65LC-MS: [M-H]⁻ 175. NMR: Loss of isopropyl septet (δ 4.5). Presence of phenolic -OH.[2][3][4][5][6]
IMP-2 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde Step 2 (Intermediate)~1.20IR: Strong C=O stretch at ~1690 cm⁻¹. ¹H NMR: Distinct aldehyde singlet at δ 9.8-10.0 ppm.
IMP-3 (3-Fluoro-4-isopropoxyphenyl)methanol Step 2 (De-chlorination)~0.90Mass Spec: Chlorine isotope pattern (3:1) disappears. ¹H NMR: Change in aromatic coupling constants.
IMP-4 3-Chloro-4-fluoro-5-isopropoxy... (Regioisomer) Route B (SnAr)~1.05 (Critical Pair)¹⁹F NMR: Shift in F signal due to change in ortho-substituents. Requires chiral column or specialized phenyl-hexyl phase for separation.
IMP-5 Bis(3-chloro-5-fluoro-4-isopropoxybenzyl) ether Workup (Acidic)>1.50LC-MS: Dimer mass [2M-H₂O]. Formed during acidic workup or storage.

*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

Troubleshooting Guide & FAQs

This section addresses specific spectral and chromatographic anomalies reported by users synthesizing this scaffold.

Issue 1: "I have a persistent peak at 9.8 ppm in my ¹H NMR that won't disappear after workup."

Diagnosis: Incomplete reduction of the intermediate aldehyde (IMP-2). Technical Context: The reduction of electron-poor benzaldehydes (due to Cl/F substitution) using Sodium Borohydride (NaBH₄) is generally fast. However, the bulky isopropoxy group at the 4-position creates steric hindrance, potentially slowing the attack of the hydride on the carbonyl carbon. Solution:

  • Monitor pH: Ensure the reaction mixture remains alkaline. If the borohydride decomposes (acidic quench too early), the reaction stops.

  • Reagent Stoichiometry: Increase NaBH₄ from 0.5 eq to 0.75 eq.

  • Workup Protocol: Do not use strong acids (HCl) to quench if you suspect unreacted aldehyde, as this can lead to acetal formation which complicates purification. Use saturated NH₄Cl.

Issue 2: "LC-MS shows a mass of M-34. Is my chlorine falling off?"

Diagnosis: Yes, you are observing Hydrodechlorination (IMP-3). Causality:

  • Catalytic Hydrogenation: If you attempted to reduce the aldehyde using H₂/Pd-C or H₂/Pt, the aryl-chloride bond is highly susceptible to oxidative addition by the metal catalyst, leading to replacement by hydrogen.

  • Metal Contamination: Trace transition metals in your solvent or reagents can catalyze this side reaction even with hydride reducing agents. Corrective Action:

  • Switch Reagents: Use chemoselective hydride donors like NaBH₄ or LiAlH₄ (at low temp) which do not typically reduce Aryl-Cl bonds.

  • Avoid: Transfer hydrogenation conditions (Formate/Pd).

Issue 3: "I cannot separate an impurity eluting just after my main peak (RRT 1.05)."

Diagnosis: Likely a Regioisomer (IMP-4), specifically if you used the SnAr route (displacing F with Isopropoxide). Mechanism: In 3,4,5-trifluorobenzaldehyde (or similar precursors), the 4-position is most activated. However, the 3- and 5-positions are also electrophilic. Once the isopropoxy group is attached, the boiling points and polarities of the regioisomers (3-OiPr vs 4-OiPr) are nearly identical. Resolution:

  • Chromatography: Switch from a standard C18 column to a PFP (Pentafluorophenyl) or Phenyl-Hexyl stationary phase. These phases interact via pi-pi stacking and are superior for separating positional halogen isomers.

  • Synthetic Route Change: If this impurity persists >0.5%, switch to Route A (Alkylation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde). The phenol starting material forces the regiochemistry, making this impurity chemically impossible to form.

Issue 4: "My product purity drops after drying in the oven."

Diagnosis: Formation of Dibenzyl Ether Dimers (IMP-5) or Oxidation. Mechanism: Benzyl alcohols with electron-donating groups (like the isopropoxy group) can form stabilized carbocations under thermal stress or mild acidity, reacting with another molecule of alcohol to form an ether dimer. Protocol Adjustment:

  • Drying: Dry under high vacuum at ambient temperature (<40°C). Avoid oven drying >60°C.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

Analytical Protocol Recommendations

To validate the purity of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, the following method parameters are recommended for high-resolution separation.

HPLC Method (Reverse Phase):

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (absorption of the benzene ring) and 254 nm.

  • Flow Rate: 1.0 mL/min.[7]

NMR Validation (400 MHz, DMSO-d₆):

  • Diagnostic Signal: The benzylic -CH₂- protons should appear as a doublet (coupled to OH) at ~δ 4.4 ppm. Upon D₂O shake, this should collapse to a singlet.

  • Isopropoxy Check: Septet at ~δ 4.5 ppm (1H) and doublet at ~δ 1.2 ppm (6H).

References

  • ChemScene. (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Product Data & CAS 2432848-84-3.[2] Retrieved from

  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (WO2016058896A1). (Discusses SnAr regioselectivity on poly-halogenated aromatics). Retrieved from

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol.[1] (Critical for starting material purity). Retrieved from

  • ChemicalBook. Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. (Primary intermediate synthesis). Retrieved from

Sources

Troubleshooting guide for the formylation of halogenated isopropoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the formylation of halogenated isopropoxybenzenes. By explaining the causality behind experimental observations, this document serves as a practical resource for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Section 1: Reaction Fundamentals & Initial Setup

Q1: I need to introduce a formyl group onto a halogenated isopropoxybenzene. Which formylation method is the most suitable?

For electron-rich aromatic rings, such as those containing an isopropoxy group, the Vilsmeier-Haack reaction is generally the most effective and widely used method.[1][2] The isopropoxy group is a strong activating group that facilitates electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a relatively weak electrophile, making it highly selective for activated aromatic systems and less prone to reacting with deactivated rings.[4][5]

Other methods are less suitable:

  • Gattermann-Koch and Gattermann reactions require harsh conditions and are typically used for less activated or simple aromatic hydrocarbons.[6]

  • Reimer-Tiemann reaction is specific to phenols.[6]

  • Duff reaction , which uses hexamine, is also primarily for phenols and can sometimes lead to di-formylation if multiple activated positions are available.[7][8][9]

Q2: My Vilsmeier-Haack reaction is not working. I am recovering most of my starting material. What are the likely causes?

This is a common issue that can almost always be traced back to one of three factors:

  • Reagent Quality and Purity: The Vilsmeier reagent is highly sensitive to moisture.[10] The presence of water in the DMF or POCl₃ will quench the reagent as it forms, preventing the reaction. Always use anhydrous solvents and ensure reagents are fresh and have been stored properly.

  • Insufficient Activation/Reaction Temperature: While the isopropoxy group is activating, the presence of a halogen (an electron-withdrawing group) deactivates the ring. This deactivation might be enough to slow the reaction significantly at low temperatures. If you have confirmed your reagents are anhydrous, a moderate increase in temperature (e.g., from room temperature to 40-60°C) may be required to initiate the reaction.[5] In some cases, reactions run at 60°C were insufficient, requiring an increase to 80°C to proceed.[5]

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent must be prepared correctly in situ before the substrate is added. This is typically done by slowly adding POCl₃ to chilled DMF (0°C) and allowing it to stir for a short period.[5][11] Adding the substrate before the reagent has fully formed can lead to a failed reaction.

Q3: I am observing decomposition of my starting material or the formation of a black tar. What is causing this?

Decomposition is a clear sign that the reaction conditions are too harsh.[5] The primary culprits are:

  • Excessive POCl₃: Using a large excess of phosphorus oxychloride can lead to unwanted side reactions and decomposition. In some optimizations, a high POCl₃ to DMF ratio resulted in complete decomposition of the starting material.[5]

  • High Temperatures: The formation of the Vilsmeier reagent is an exothermic process.[12] Running the reaction at excessively high temperatures can accelerate decomposition pathways. It is crucial to control the initial temperature during reagent formation and then heat the reaction gently only if necessary.

Section 2: Regioselectivity and Side Reactions

Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

The regiochemical outcome is a battle between the directing effects of the isopropoxy group and the halogen, complicated by sterics.

  • Directing Effects: The isopropoxy group is a powerful ortho, para-director. The halogen is a deactivating, but also ortho, para-directing group. The activating isopropoxy group will dominate the directing effect.

  • Steric Hindrance: The isopropoxy group is sterically bulky. This bulk significantly hinders the ortho positions, making the para position the most likely site for electrophilic attack.

Therefore, for a substrate like 1-bromo-3-isopropoxybenzene, the major product will be 2-bromo-4-isopropoxybenzaldehyde (formylation para to the isopropoxy group). To maximize the yield of the desired para-isomer, it is recommended to run the reaction at the lowest effective temperature. Higher temperatures can sometimes overcome the steric barrier, leading to a higher proportion of the ortho product.

SubstrateMajor Product PositionMinor Product Position(s)Rationale
1-Halogen-3-isopropoxybenzenePosition 4 (para to -OPr)Position 6 (ortho to -OPr)The powerful directing effect of the isopropoxy group combined with its steric bulk strongly favors the unhindered para position.
1-Halogen-4-isopropoxybenzenePosition 2 (ortho to -OPr)None expected in high yieldBoth positions ortho to the isopropoxy group are equivalent (and meta to the halogen). Formylation will occur at one of these positions.

Q5: Besides isomers, I'm seeing other byproducts in my analysis. What could they be?

Unwanted side reactions can occur, particularly under non-optimized conditions:

  • Ring Chlorination: In reactions involving uracil derivatives, concurrent chlorination of the ring by POCl₃ is a known phenomenon.[13] While less common for simple benzene rings, it is a possibility if the reaction is overheated or run for an extended time, leading to products like 4-chloro-5-formylpyrimidine from uracil.[13]

  • De-isopropylation: Under harsh acidic conditions and high heat, cleavage of the ether linkage can occur, leading to the corresponding phenol. This phenolic byproduct could then potentially react further.

  • Di-formylation: While the introduction of the first formyl group (an electron-withdrawing group) deactivates the ring, di-formylation is possible if the initial substrate is highly activated and reaction conditions are forced.[7] This is more common in the Duff reaction but can't be entirely ruled out in the Vilsmeier-Haack reaction with very reactive substrates.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the formylation of halogenated isopropoxybenzenes.

G start Low or No Product Yield q1 Starting Material Recovered? start->q1 Analyze Crude Reaction Mixture q2 Decomposition / Tar Observed? q1->q2 No sol1 Cause: Inactive Reagents - Check for moisture in DMF/POCl₃ - Use fresh, anhydrous reagents q1->sol1 Yes q3 Mixture of Products? q2->q3 No sol3 Cause: Conditions Too Harsh - Reduce POCl₃:DMF ratio - Lower reaction temperature - Ensure proper cooling during reagent prep q2->sol3 Yes sol4 Cause: Poor Regioselectivity - Lower reaction temperature to favor para-product - Analyze steric vs. electronic effects q3->sol4 Yes (Isomers) sol5 Cause: Side Reactions - Check for de-isopropylation or chlorination - Use milder conditions (lower temp, shorter time) q3->sol5 Yes (Other Byproducts) sol2 Cause: Insufficient Activation - Gently increase reaction temp. (e.g., 40-80°C) - Ensure Vilsmeier reagent formed before adding substrate sol1->sol2

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent

This protocol describes the standard procedure for generating the Vilsmeier reagent immediately prior to use.[11]

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) inlet.

  • Ice bath

Procedure:

  • Set up the reaction apparatus and ensure it is dry and purged with an inert atmosphere.

  • Add anhydrous DMF (e.g., 3 equivalents) to the reaction flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirring DMF via the dropping funnel over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature at or below 5°C.

  • After the addition is complete, allow the resulting mixture to stir at 0°C for an additional 30-60 minutes. The solution will typically become a pale yellow or white slurry.

  • The freshly prepared Vilsmeier reagent is now ready for the addition of the aromatic substrate.

Protocol 2: General Procedure for Formylation of a Halogenated Isopropoxybenzene

Procedure:

  • Prepare the Vilsmeier reagent as described in Protocol 1.

  • Dissolve the halogenated isopropoxybenzene (1 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., DMF or 1,2-dichloroethane).

  • Slowly add the substrate solution to the stirring Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to slowly warm to room temperature. If no reaction is observed by TLC analysis after 1-2 hours, gently heat the mixture to 40-60°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Hydrolyze the intermediate iminium salt by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is neutral or slightly basic (pH 7-8).[1][3] Stir for 1-2 hours or until the hydrolysis is complete (as monitored by TLC).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final aldehyde.

Vilsmeier-Haack Reaction Mechanism Overview

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

References

  • Explain the Vilsmeier-Haack reaction and its mechanism. - Filo. (2026, February 9).
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.).
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development - ACS Publications. (2012, January 24).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
  • Vilsmeier-Haack Reaction - YouTube. (2021, June 19).
  • Optimizing reaction conditions for Vilsmeier cyclization in pyridines - Benchchem. (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent - Benchchem. (n.d.).
  • Duff Reaction - SynArchive. (n.d.).
  • Troubleshooting guide for the formylation of aromatic amines. - Benchchem. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29).
  • Duff reaction - Grokipedia. (n.d.).
  • Duff Reaction. (n.d.).
  • Formylation - Wikipedia. (n.d.).
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.).

Sources

Removal of unreacted starting materials from (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. The focus is on the effective removal of unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely unreacted starting material I need to remove?

A1: The synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol typically involves the reduction of its corresponding aldehyde, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde. Therefore, this aldehyde is the most probable unreacted starting material you will encounter as an impurity in your crude product.

Q2: My purified (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol appears as an oil or a low-melting solid. Is this normal?

A2: Yes, this is quite possible. While a specific melting point is not widely reported in the literature, supplier information for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol often recommends storage at 2-8°C, which suggests it is likely a low-melting solid or a viscous oil at room temperature.[1] This physical property is a critical consideration for its purification, particularly for crystallization.

Q3: What are the best analytical techniques to assess the purity of my product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly visualize the separation of your product from the less polar starting aldehyde.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your product and detecting the presence of the aldehyde impurity (look for the characteristic aldehyde proton signal around 9-10 ppm).

Q4: Can I remove the starting aldehyde impurity by a simple aqueous wash?

A4: A simple water wash is unlikely to be effective. The starting aldehyde, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde, is a relatively non-polar organic molecule with limited water solubility. A more targeted chemical extraction is necessary for its efficient removal.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.

Problem 1: Persistent Aldehyde Impurity Detected by NMR/TLC
  • Likely Cause: Incomplete reaction or inefficient removal of the unreacted 3-chloro-5-fluoro-4-isopropoxybenzaldehyde.

  • Solution: Sodium Bisulfite Wash. This is a highly effective and selective method for removing aldehydes from organic mixtures.[3][4] The bisulfite ion reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated into an aqueous layer.[5][6]

    • Underlying Principle: The reaction is a nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde, forming a charged α-hydroxysulfonate salt that is readily soluble in water.[3] Your desired product, the benzyl alcohol, does not react and remains in the organic phase.

dot

Caption: Workflow for Aldehyde Removal via Bisulfite Wash.

Problem 2: The Product Fails to Crystallize and Remains an Oil
  • Likely Cause: The product has a low melting point, or there are significant impurities present that are inhibiting crystallization.

  • Solutions:

    • Solvent System Optimization: For low-melting compounds, a good starting point for recrystallization is a solvent system where the product has high solubility in a more polar solvent and low solubility in a non-polar solvent. Try dissolving your oily product in a minimal amount of a solvent like ethyl acetate or dichloromethane and then slowly adding a non-polar anti-solvent like hexanes or petroleum ether until turbidity is observed. Then, cool the mixture slowly.

    • Trituration: If crystallization fails, try trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble. Hexanes or a mixture of hexanes and a small amount of ethyl acetate can be effective. The goal is to "wash" the impurities out of the oil, which may then solidify.

    • Purification by Column Chromatography: If crystallization and trituration are unsuccessful, column chromatography is the most reliable method for purifying an oily product.

Problem 3: Poor Separation During Column Chromatography
  • Likely Cause: The polarity of the mobile phase is not optimized for the separation of the product and impurities.

  • Solutions:

    • TLC Optimization: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

    • Solvent System Selection:

      • For moderately polar compounds like (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, a gradient of ethyl acetate in hexanes is a standard and effective choice.[7]

      • If the compound is more polar, a system of methanol in dichloromethane can be used.[8]

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, "dry loading" is recommended. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Detailed Experimental Protocols

Protocol 1: Removal of Unreacted Aldehyde via Sodium Bisulfite Wash

This protocol is designed for the selective removal of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde from your crude product.

Materials:

  • Crude (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

  • A suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of ethyl acetate for every 5 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The bottom aqueous layer contains the aldehyde-bisulfite adduct.

  • Work-up: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying the product, especially if it is an oil or if other impurities are present.

Materials:

  • Crude product from Protocol 1

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Standard column chromatography apparatus

Procedure:

  • Solvent System Selection: Determine the optimal mobile phase using TLC. A good starting point is a mixture of 20% ethyl acetate in hexanes.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. For oily or poorly soluble samples, use the dry loading technique described in the troubleshooting section.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.

Protocol 3: Recrystallization from a Mixed Solvent System

This protocol is adapted for a low-melting solid or an oil.

Materials:

  • Purified product (ideally from chromatography)

  • A polar solvent (e.g., ethyl acetate or dichloromethane)

  • A non-polar anti-solvent (e.g., hexanes or petroleum ether)

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Dissolution: Place the oily product in an Erlenmeyer flask and dissolve it in a minimal amount of the polar solvent at room temperature.

  • Inducing Crystallization: Slowly add the non-polar anti-solvent dropwise while stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the polar solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (2-8°C).

  • Crystal Collection: If crystals form, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Probable Physical State at RT
(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanolC₁₀H₁₂ClFO₂218.65[1]Low-melting solid or oil[1]
3-chloro-5-fluoro-4-isopropoxybenzaldehydeC₁₀H₁₀ClFO₂216.64[9]Solid
3-chloro-5-fluoro-4-hydroxybenzaldehydeC₇H₄ClFO₂174.56[10]Solid (m.p. 134-138 °C)[11]

References

  • Eureka. (2021, February 2). Method for removing benzaldehyde impurities in benzyl alcohol.
  • BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Sciencemadness Discussion Board. (2017, March 1).
  • Stenutz. (n.d.). 3-chloro-5-fluoro-4-hydroxybenzaldehyde.
  • BenchChem. (2025).
  • FAO AGRIS. (n.d.). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol.
  • Handbook of Pharmaceutical Excipients. (n.d.). Benzyl Alcohol.
  • PMC. (2025, December 28).
  • BenchChem. (2025). Effect of benzyl chloride impurities on reaction outcome.
  • ChemicalBook. (2025, January 27). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE | 870704-13-5.
  • Biotage. (2023, January 30).
  • Organic Chemistry Blog. (2013, January 31).
  • University of Rochester Chemistry. (n.d.).
  • PMC. (2024, August 6).
  • Google Patents. (n.d.).
  • Chemcess. (2024, November 2). Benzyl Alcohol: Properties, Production And Uses.
  • ResearchG
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.
  • YouTube. (2017, October 21).
  • CymitQuimica. (n.d.). CAS 799-34-8: (3-Chloro-5-fluorophenyl)methanol.
  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Sigma-Aldrich. (n.d.). (3-Fluoro-4-isopropoxyphenyl)methanol | 1037139-83-5.
  • ChemScene. (n.d.). 2432848-84-3 | (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.
  • University of Rochester Chemistry. (n.d.).
  • Synlett. (n.d.). Base-Catalyzed Direct Transformation of Benzylamines into Benzyl Alcohols.
  • Sciencemadness Discussion Board. (2007, November 5).
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?.
  • Cardiff University - ORCA. (2024, October 16). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • 001CHEMICAL. (n.d.). CAS No. 2056110-38-2, 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid | 2096335-18-9.
  • Reddit. (2019, December 18).
  • PubMed. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0.
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (2025, June 28). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP....
  • ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis.
  • BLDpharm. (n.d.). 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
  • Fluorochem. (n.d.). 3-CHLORO-4,5-DIFLUOROBENZALDEHYDE.
  • Advanced ChemBlocks. (2026, February 27). (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)methanol.
  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538.

Sources

Optimization of reaction parameters for the synthesis of the Trametinib key intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trametinib Intermediate Synthesis Topic: Optimization of the Pyridopyrimidine Core Cyclization (Key Intermediate Formation) Reference ID: TRM-SYN-004

Executive Summary

This technical guide addresses the synthesis of the critical pyridopyrimidine-2,4,7-trione scaffold, specifically the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with malonic acid derivatives.[1][2][3] This transformation is the thermodynamic bottleneck in the Trametinib process, susceptible to competitive hydrolysis and "des-iodo" impurity formation.[2]

The following protocols and troubleshooting matrices are derived from process chemistry optimization data (GSK and subsequent generic optimizations) to ensure high purity (>98% HPLC) and consistent yield.

Module 1: Critical Process Parameters (CPP) & Troubleshooting

Context: The formation of the pyridopyrimidine core involves a base-mediated condensation-cyclization.[2][3] The primary failure modes are moisture sensitivity (leading to ring-opening) and thermal instability (leading to de-iodination or oligomerization).[2]

Troubleshooting Matrix
Symptom Probable Cause Diagnostic Step Corrective Action
Low Conversion (<60%) Moisture Contamination Check KF (Karl Fischer) of THF/Toluene.[2] Limit: <0.05%.Re-distill solvent over Na/Benzophenone or use molecular sieves. Increase NaOEt equivalents by 0.2 eq.
Base Degradation Check pH of reaction aliquot (should be >12).Use freshly prepared NaOEt. Commercial solutions often degrade to NaOH/EtOH, reducing basicity.[2]
High "Des-iodo" Impurity Radical De-iodination Analyze impurity profile by LC-MS (M-126 mass shift).Critical: Exclude light. Degas solvents thoroughly (sparge with

).[2] Avoid trace metal contamination from previous steps.
"Cyclic Impurity" Formation Prolonged Reaction Time Monitor reaction kinetics at 4h, 6h, 8h.Terminate reaction immediately upon >95% conversion. Do not "soak" overnight.
Gummy/Oily Product Incorrect pH during Workup Check aqueous layer pH during quenching.Acidify strictly to pH 2–3 using dilute HCl. Rapid precipitation prevents occlusion of impurities.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (or its immediate precursor).

Reagents & Stoichiometry
  • Precursor A: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 equiv)[2]

  • Precursor B: Malonic acid mono-formamide monoethyl ester / Methyl malonic acid derivative (1.1 – 1.2 equiv)[2]

  • Base: Sodium Ethoxide (NaOEt) (2.5 – 3.0 equiv)[2]

  • Solvent: Anhydrous THF (Primary) or Toluene (Secondary)[2]

Step-by-Step Workflow
  • Preparation of Base Solution:

    • Charge Anhydrous THF (10-12 V) into a clean, dry reactor under

      
       atmosphere.
      
    • Cool to 0°C. Add NaOEt (solid or 21% wt solution) dropwise/portion-wise to maintain internal temperature <5°C.

    • Technical Insight: Exothermic dissolution. High localized heat can degrade the solvent or base.

  • Coupling Reaction:

    • Add Precursor A (Urea derivative) to the base solution at 0–5°C. Stir for 30 mins to form the sodium salt (deprotonation of urea NH).

    • Add Precursor B (dissolved in minimum THF) slowly over 45 minutes.

    • Why? Slow addition prevents self-condensation of the malonate derivative.[2]

  • Cyclization (The Critical Step):

    • Warm the mixture to 55–65°C .

    • Hold for 6–8 hours.

    • Control Point: Monitor by HPLC every hour after T=4h. Look for the disappearance of the Urea peak.

  • Quench & Isolation:

    • Cool to 20°C.

    • Slowly add water (5 V) to hydrolyze excess base.[2]

    • Adjust pH to 2.0–3.0 using 2N HCl. Caution:

      
       evolution possible if carbonate present.[2]
      
    • Filter the resulting precipitate.[4] Wash with water (3x) and cold Ethanol (1x).[2]

    • Dry at 50°C under vacuum.

Module 3: Visualization & Logic Flow

Figure 1: Troubleshooting Logic for Cyclization Failure

Caption: Decision tree for diagnosing low yield or purity issues during the Trametinib intermediate cyclization step.

Trametinib_Troubleshooting Start Issue: Low Yield / Purity Check_Conversion Check HPLC Conversion (Target >95%) Start->Check_Conversion Conv_Low Conversion < 90% Check_Conversion->Conv_Low Incomplete Conv_High Conversion > 90% Check_Conversion->Conv_High Complete Check_Water Check Solvent KF (Is Water > 0.05%?) Conv_Low->Check_Water Check_Impurity Identify Major Impurity Conv_High->Check_Impurity Water_High Moisture Issue: Re-dry THF/Toluene Check_Water->Water_High Yes Water_Low Base Issue: Increase NaOEt or Refresh Reagent Check_Water->Water_Low No Imp_DesIodo Des-iodo Impurity: Degas Solvent Check Light/Metals Check_Impurity->Imp_DesIodo Mass M-126 Imp_Cyclic Cyclic Dimer/Oligomer: Reduce Rxn Time Lower Temp (55°C) Check_Impurity->Imp_Cyclic High MW

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I replace Sodium Ethoxide (NaOEt) with Potassium tert-butoxide (t-BuOK)? A: generally, No .[2] While t-BuOK is a stronger base, it is more sterically hindered and can promote different side reactions (such as transesterification at the wrong site) or lead to aggressive decomposition of the fluorinated aromatic ring.[2] NaOEt matches the ester leaving group (ethyl ester) of the malonate precursor, preventing transesterification byproducts.

Q2: Why does the reaction turn dark brown/black? A: A slight darkening (amber/brown) is normal due to the formation of the conjugated enolate intermediate. However, a black color often indicates oxidation of the iodo-aniline moiety.[2] Ensure your nitrogen sweep is active and the solvent was degassed. If the product isolates as a dark solid, an activated carbon treatment (Charcoal) during the recrystallization step (Acetone/Water) is recommended.[2]

Q3: The product is not precipitating upon acidification. What happened? A: You likely have "oiling out." This occurs if the acidification is too fast or the temperature is too high.[2]

  • Fix: Re-heat the aqueous mixture to 60°C until the oil dissolves/disperses, then cool very slowly (10°C/hour) with vigorous stirring to induce nucleation. Seeding with pure crystal is highly effective here.

References

  • GlaxoSmithKline LLC. (2005). Pyrido[4,3-d]pyrimidine derivatives. WO2005121142A1. Link

  • Anqing Qi Chuang Pharmaceutical Co Ltd. (2019).[2] Method for synthesizing trametinib key intermediate. CN109336884B.[1] Link

  • Venkateswara Rao, B., et al. (2013).[2] Identification and synthesis of potential process-related impurities of trametinib. Scholars Research Library, Der Pharma Chemica, 5(6), 175-181.[2] Link

  • FDA Center for Drug Evaluation and Research. (2013). Mekinist (Trametinib) Chemistry Review. NDA 204114.[5] Link

Sources

Challenges in the purification of fluorinated and chlorinated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Fluorinated and Chlorinated Organic Compounds

Status: Operational | Lead Scientist: Dr. Aris Thorne | Ticket Priority: High

Introduction: The Halogen Paradox

Welcome to the Halo-Purification Support Hub. If you are here, you are likely facing the "Halogen Paradox": the very properties that make fluorinated and chlorinated compounds valuable in drug discovery—metabolic stability, lipophilicity, and unique electronic signatures—are the same properties that make them a nightmare to purify.

As your Senior Application Scientist, I am skipping the textbook definitions. We are focusing on the failure points: the product that vanishes on the rotavap, the isomers that co-elute on C18, and the chlorinated intermediate that turns into tar on silica gel.

Below are the four most common "Support Tickets" we receive, resolved with field-proven protocols.

Module 1: The "Invisible" Analyte (Detection Issues)

Ticket #101: "My fluorinated intermediate has no UV absorbance. How do I trigger fraction collection?"

Diagnosis: Many aliphatic fluorinated compounds (e.g., perfluorinated chains, fluorinated amino acids) lack a chromophore (conjugated


-system). They are invisible to standard UV-Vis detectors at 254 nm. Furthermore, the C-F bond lowers polarizability, often reducing Refractive Index (RI) response compared to hydrocarbon analogs.

Troubleshooting Protocol:

  • Switch to ELSD (Evaporative Light Scattering Detector):

    • Why: ELSD is a "universal" detector for non-volatile analytes.[1] It nebulizes the eluent and detects the scattering of light by the remaining solid particles.[1][2] It is independent of optical properties.

    • Constraint: Your compound must be less volatile than the mobile phase.

  • The "Blind" Collection Method (If ELSD is unavailable):

    • Use TLC stains specific to functional groups (e.g., Permanganate for alkenes, Ninhydrin for amines) to spot-check fractions.

    • Pro-Tip: Most fluorinated compounds do not stain well with Iodine (

      
      ) because the electronegative fluorine reduces the electron density required for iodine intercalation.
      
  • Advanced Option (The "Expert" Route):

    • 19F-NMR Spot Check: Run a quick crude NMR. If your shift is distinct, collect fractions blindly in 30-second intervals and screen every 5th tube via NMR.

Decision Matrix: Selecting the Right Detector

DetectionLogic cluster_legend Key start Analyte Detection Issue uv_check Has Conjugated System? start->uv_check uv_yes Use UV-Vis (254/280 nm) uv_check->uv_yes Yes uv_no Check Volatility uv_check->uv_no No volatile_check Is Analyte Volatile? vol_yes Use Refractive Index (RI) (Isocratic Only) volatile_check->vol_yes Yes (<150°C BP) vol_no Use ELSD or CAD volatile_check->vol_no No (>150°C BP) uv_no->volatile_check key1 Decision Point key2 Recommended Detector

Caption: Logical workflow for selecting a detector when UV absorbance is absent or unreliable.

Module 2: The "Inseparable" Isomers (Chromatography)

Ticket #205: "I cannot separate my chlorinated regioisomers on a C18 column."

Diagnosis: Chlorine and Fluorine atoms are often similar in size to Hydrogen (F) or Methyl (Cl) groups. Standard C18 (octadecyl) columns rely on hydrophobic interactions and often cannot distinguish between ortho-, meta-, and para- halogenated isomers because the hydrophobicity change is negligible.

The Fix: Orthogonal Selectivity (Fluorinated Stationary Phases) You must switch to a stationary phase that interacts with the electron deficiency created by the halogens.

Recommended Stationary Phases:

Phase TypeMechanism of ActionBest Application
PFP (Pentafluorophenyl)

-

interactions; Dipole-dipole.
Separating aromatic halogenated isomers (e.g., chlorophenols, fluorobenzenes).
Perfluoroalkyl (FluoroFlash) "Fluorous" interaction (Fluorophilic).Separating highly fluorinated molecules from non-fluorinated contaminants.[3][4]
Phenyl-Hexyl

-stacking.
Chlorinated aromatics where PFP is too retentive.

Technical Insight: On a PFP column, the fluorine atoms on the benzene ring create a strong electron-deficient face. This interacts strongly with electron-rich analytes or, counter-intuitively, allows precise shape selectivity for halogenated aromatics due to the rigid "fluorine wall" effect [1].

Module 3: The Fluorous Advantage (F-SPE)

Ticket #310: "How do I purify a reaction using a fluorous tag?"

Context: If you have attached a perfluoroalkyl tag (e.g.,


) to your substrate to facilitate synthesis, you can use Fluorous Solid Phase Extraction (F-SPE) . This is not chromatography; it is a digital separation (Yes/No).

The F-SPE Protocol (Standard Mode):

  • Loading:

    • Dissolve crude mixture in a minimum volume of DMF or DMF/MeOH (9:1).

    • Load onto a cartridge packed with fluorous silica (perfluorooctyl-functionalized).

  • Fluorophobic Wash (The "Non-Fluorous" Elution):

    • Elute with 80% MeOH / 20%

      
       .
      
    • Result: Non-fluorinated organic byproducts, excess reagents, and catalysts wash off. The fluorous-tagged product "sticks" to the cartridge due to fluorous-fluorous interactions [2].

  • Fluorophilic Elution (The "Product" Elution):

    • Elute with 100% MeOH or THF .

    • Result: The fluorous-tagged product releases.

Visualizing the Separation Logic:

FSPE_Workflow input Crude Mixture (Tagged Product + Impurities) cartridge Fluorous Silica Cartridge (Si-C8F17) input->cartridge step1 Wash 1: 80% MeOH/H2O cartridge->step1 Fluorophobic Phase step2 Wash 2: 100% MeOH cartridge->step2 Fluorophilic Phase waste Eluate: Organic Impurities (Discard) step1->waste product Eluate: Pure Tagged Product (Collect) step2->product

Caption: Step-by-step logic for Fluorous Solid Phase Extraction (F-SPE).

Module 4: Stability & Reactivity (The "Self-Destructing" Sample)

Ticket #404: "My chlorinated alkyl compound degrades into a black tar on the column."

Diagnosis: You are likely witnessing Dehydrohalogenation . Alkyl chlorides (and bromides) are prone to elimination reactions (


 or 

) to form alkenes, especially if the chlorine is on a secondary or tertiary carbon.
  • The Catalyst: Standard silica gel is slightly acidic (

    
    ). This acidity, combined with the heat of adsorption, catalyzes the loss of 
    
    
    
    .
  • The Trap: Once

    
     is generated, it acts as an autocatalyst, accelerating the degradation [3].
    

The "Buffered Silica" Protocol:

  • Pre-treat the Silica:

    • Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Add 1% Triethylamine (TEA) to the solvent system.

    • Flush the column with 3 column volumes (CV) of this TEA-doped solvent before loading your sample.

  • The Mechanism:

    • TEA neutralizes the acidic silanol groups (

      
      ) on the silica surface, preventing the protonation step that often initiates elimination.
      
  • Alternative:

    • If the compound is extremely sensitive, switch to Neutral Alumina (Grade III) instead of silica. Alumina is less acidic but has lower resolution.

Module 5: Volatility & Handling

Ticket #502: "I had 500mg of fluorobenzene derivative, but after the rotavap, I have 50mg."

Diagnosis: Fluorination often disrupts intermolecular forces (hydrogen bonding/Van der Waals), significantly lowering the boiling point compared to non-fluorinated analogs. (e.g., Benzene bp


 vs. Fluorobenzene bp 

—barely a difference, but perfluorination can sometimes increase volatility unexpectedly due to weak intermolecular attraction).

Troubleshooting Guide:

  • Rule of 100: If your product's boiling point is

    
    , never  use a high-vacuum pump. Use a water aspirator or a diaphragm pump set to 
    
    
    
    .
  • The "Keeper" Solvent:

    • Do not evaporate to dryness. Leave a small amount of a high-boiling solvent (like heptane) in the flask if you plan to carry the material to the next step immediately.

  • Cold Trap: Ensure your rotavap condenser is using dry ice/acetone (

    
    ) or a high-efficiency chiller, not just tap water.
    

References

  • Separation of Fluorinated Isomers

    • Nuñez, O., et al. (2013).[3] Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.[3][5] ResearchGate.

  • Fluorous Solid Phase Extraction (F-SPE)

    • Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE).[6] Tetrahedron / PMC.

  • Dehydrohalogenation on Silica

    • Lopez, G., et al. (2005). A Study of the Dehydrochlorination of 1,2-Dichloropropane over Silica−Alumina Catalysts. ResearchGate.

  • Detection Methods (ELSD)

    • BiopharmaSpec. (2024). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing.[1]

Sources

Managing exothermic reactions during the synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing exothermic reactions during the synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Process Safety) Status: Active Guide

Executive Summary & Reaction Context

User Context: You are synthesizing the "Left-Hand Side" (LHS) fragment of the ALK inhibitor Crizotinib . The final step to reach the alcohol intermediate involves reducing the aldehyde precursor.[1][2][3]

The Chemistry: The synthesis typically proceeds via two critical thermal stages:

  • Alkylation (Precursor Synthesis): 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

    
     3-Chloro-5-fluoro-4-isopropoxybenzaldehyde.
    
  • Reduction (Target Synthesis): 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

    
    (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol .
    

The Hazard: While the alkylation carries thermal runaway risks due to induction periods, the Reduction Step using Sodium Borohydride (NaBH


) is the primary source of immediate exothermic incidents in this workflow. This guide focuses on controlling the heat of hydride transfer and the subsequent hydrogen evolution during quenching.

Critical Workflow & Hazard Map

The following diagram outlines the synthesis flow and identifies specific "Red Zone" thermal risks.

G cluster_0 CRITICAL CONTROL POINTS Start Start: 3-Cl-5-F-4-OH Benzaldehyde Alkylation Step 1: Alkylation (K2CO3 / iPr-Br / DMF) Start->Alkylation Heat Input Aldehyde Intermediate: Isopropoxy Benzaldehyde Alkylation->Aldehyde Delayed Exotherm Risk Reduction Step 2: Reduction (NaBH4 / MeOH) Aldehyde->Reduction Cool to 0°C Quench Step 3: Acid Quench (Hydrolysis) Reduction->Quench Borate Complex Product Target: (3-Cl-5-F-4-isopropoxyphenyl) methanol Quench->Product H2 Gas Release

Figure 1: Process flow highlighting the Reduction and Quenching steps as high-risk thermal zones requiring active cooling and gas management.

Module A: The Reduction Step (NaBH )

The Issue: The reduction of the aldehyde to the alcohol is highly exothermic (


 kcal/mol NaBH

).[4] The reaction is fast; heat generation is limited only by the mixing and dosing rate.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Rapid Temp Spike (>10°C in <1 min) Dumping Reagent: Adding solid NaBH

too quickly creates localized "hot spots" where reaction rates accelerate exponentially.
Stop Addition Immediately. Increase jacket cooling. Do not restart until T < 5°C. Switch to solution dosing (dissolve NaBH

in 0.5M NaOH/MeOH) for better flow control.
Foaming / Gas Evolution Moisture Contamination: NaBH

reacts with water/acidic protons in wet solvent to release H

gas, not just hydride transfer.
Check solvent water content (KF titration). Ensure the system is under N

sweep. Vent sizing: Ensure the condenser is not flooded.
Stalling (Reaction stops at 80%) Borate Gelling: The borate intermediate precipitates, trapping unreacted aldehyde.Do NOT heat. Add a co-solvent (e.g., THF) to solubilize the borate complex. Heating a stalled NaBH

reaction can trigger a runaway once the crust breaks.
FAQ: Reduction Protocol

Q: Can I add the NaBH


 as a solid to the aldehyde solution? 
A:  At small scale (<5g), yes, if added in small portions. At process scale (>100g), No .
  • Reasoning: Solid addition is hard to stop if the temperature spikes.

  • Recommendation: Dissolve NaBH

    
     in a stabilized solution (e.g., 0.5 wt% NaOH in Methanol). Pump this solution into the aldehyde mixture. This allows you to "cut the feed" instantly if the temperature deviation exceeds your limit (e.g., >25°C).
    

Q: Why is the reaction mixture turning into a thick paste? A: This is the formation of tetraalkoxyborates.

  • Risk:[5] Poor stirring leads to heat accumulation.

  • Fix: Dilute with THF or 2-MeTHF. These solvents solubilize the borate species better than pure methanol, maintaining heat transfer efficiency.

Module B: The Quenching Step (The "Hidden" Exotherm)

The Issue: The reaction mixture contains unreacted NaBH


 and borate complexes. Adding acid (workup) releases the heat of neutralization and the heat of hydrolysis, accompanied by massive Hydrogen gas (

) generation.
Mechanism of Hazard


Troubleshooting Logic: "The Volcano Effect"

Logic Start Start Quench Check1 Is Temp > 20°C? Start->Check1 Action1 STOP Acid Addition Check1->Action1 Yes Action2 Continue Slow Dosing Check1->Action2 No Check2 Is Gas Evolution Rapid? Action2->Check2 Check2->Action2 No (Bubbling) Action3 Switch to Acetone Quench Check2->Action3 Yes (Foaming) Action3->Action2 After 15 min stir

Figure 2: Decision logic for managing exotherms during the hydrolysis/quenching phase.

FAQ: Quenching Protocol

Q: The protocol says quench with HCl, but it's reacting violently. What should I do? A: Switch to an Acetone Quench first.

  • Method: Add Acetone (1.5 eq relative to NaBH

    
    ).
    
  • Chemistry: Acetone reacts with residual NaBH

    
     to form Isopropanol. This reaction is exothermic but does not evolve gas.
    
  • Step 2: Once the active hydride is consumed by acetone, then add aqueous HCl to break the borate complex. This separates the "Heat of Reduction" from the "Heat of Hydrolysis."

Q: Can I use Inverse Addition? A: Yes, and it is recommended.

  • Protocol: Pour the reaction mixture into a chilled, stirred vessel of dilute acid/water.

  • Benefit: This ensures the hydride is always the limiting reagent, preventing the accumulation of unreacted species that can lead to a sudden "burp" of H

    
     gas.
    

Module C: The Alkylation Precursor (Thermal Runaway)

The Issue: Synthesis of the starting material (3-Chloro-5-fluoro-4-isopropoxybenzaldehyde) uses 2-bromopropane and Potassium Carbonate (


) in DMF.

Technical Insight: This is a heterogeneous reaction. It often exhibits an Induction Period .

  • You heat to 60°C. Nothing happens.

  • You heat to 80°C. Suddenly, the reaction initiates, releasing all the heat at once.

  • Result: Solvent boil-over (DMF decomposes >100°C potentially causing explosion).

Safety Standard:

  • Never add all reagents and ramp to temperature.

  • Protocol: Heat the Phenol + Base in DMF to temperature first. Then, add the alkyl halide (2-bromopropane) slowly via addition funnel. If the temperature rises >5°C above setpoint, stop addition. This ensures the reaction rate is "feed-controlled."

References & Authority

  • Pfizer Process Development: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.[6]

  • Scale-Up Safety: Org. Process Res. Dev. 2011, 15, 5, 1018–1026.[7] "Development of a Robust, Scalable Synthesis of Crizotinib".

  • Sodium Borohydride Safety: Bretherick's Handbook of Reactive Chemical Hazards. "Sodium tetrahydroborate (Sodium borohydride)".[1][5][8][9]

  • General Borohydride Reduction Guide: "Reduction of Aldehydes and Ketones with NaBH4". Master Organic Chemistry.

Disclaimer: This guide is for qualified personnel only. Always perform a Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) analysis before scaling up exothermic reactions.

Sources

Validation & Comparative

Comparison of different synthetic routes to (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Significance

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 2432848-84-3) is a highly specialized fluorinated and chlorinated benzylic alcohol[1]. This structural motif is frequently utilized in the design of advanced active pharmaceutical ingredients (APIs), including retinoic acid receptor alpha (RARα) agonists[2]. The unique substitution pattern—a sterically demanding isopropoxy group flanked by orthogonal halogens—imparts enhanced metabolic stability and tuned lipophilicity, which are critical for blood-brain barrier penetration in neurodegenerative disease models[2].

When scaling this intermediate for drug development, selecting the optimal synthetic pathway is critical to minimizing hazardous byproducts and maximizing atom economy.

Retrosynthetic Analysis & Pathway Visualization

When designing a scalable synthesis for this building block, two primary retrosynthetic disconnections emerge. Route A relies on the mild reduction of a benzaldehyde precursor, while Route B (the legacy patent route) relies on the aggressive demethylation and reduction of a benzoic acid derivative.

SynthesisRoutes cluster_A Route A: Benzaldehyde Pathway (Preferred) cluster_B Route B: Benzoic Acid Pathway (Legacy) Target (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol CAS: 2432848-84-3 SM_A 3-Chloro-5-fluoro-4-hydroxybenzaldehyde CAS: 870704-13-5 Int_A 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde CAS: 2056110-38-2 SM_A->Int_A i-PrBr, K2CO3 DMF, 80°C Int_A->Target NaBH4, MeOH 0°C to RT SM_B 3-Chloro-5-fluoro-4-methoxybenzoic acid Int_B1 3-Chloro-5-fluoro-4-hydroxybenzoic acid CAS: 455-57-2 SM_B->Int_B1 BBr3, DCM -78°C to RT Int_B2 3-Chloro-5-fluoro-4-isopropoxybenzoic acid CAS: 1272528-98-9 Int_B1->Int_B2 1. i-PrBr, K2CO3 2. LiOH, THF/H2O Int_B2->Target BH3-THF 0°C to 65°C

Figure 1: Comparison of synthetic routes to (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol.

Mechanistic Route Comparison

Route A: The Benzaldehyde Pathway (Recommended)

This two-step process leverages commercially available 3-chloro-5-fluoro-4-hydroxybenzaldehyde (CAS: 870704-13-5)[3].

  • Step 1: O-Alkylation. The phenolic hydroxyl is deprotonated using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), followed by nucleophilic substitution (Sₙ2) with 2-bromopropane. Causality: DMF is chosen due to its high dielectric constant, which effectively solvates the potassium cation, leaving the phenoxide highly nucleophilic and accelerating the Sₙ2 displacement.

  • Step 2: Aldehyde Reduction. The resulting 3-chloro-5-fluoro-4-isopropoxybenzaldehyde is reduced to the benzylic alcohol using sodium borohydride (NaBH₄) in methanol. Causality: Methanol acts not just as a solvent but dynamically participates in the reduction by coordinating with the borate intermediate, accelerating the hydride transfer.

Route B: The Benzoic Acid Pathway (Legacy)

Historically adapted from early patent literature for related RARα modulators[2], this route begins with 3-chloro-5-fluoro-4-methoxybenzoic acid.

  • Step 1: Demethylation. Boron tribromide (BBr₃) in dichloromethane (DCM) cleaves the methyl ether.

  • Step 2 & 3: Alkylation and Hydrolysis. Alkylation with 2-bromopropane typically over-alkylates to form the isopropyl ester, necessitating a subsequent lithium hydroxide (LiOH) saponification to yield 3-chloro-5-fluoro-4-isopropoxybenzoic acid (CAS: 1272528-98-9)[4].

  • Step 4: Carboxylic Acid Reduction. The acid is reduced using Borane-Tetrahydrofuran (BH₃-THF) complex. Causality: Unlike NaBH₄, BH₃ is an electrophilic reducing agent, coordinating to the electron-rich carbonyl oxygen of the acid before hydride transfer.

Quantitative Data & Performance Metrics

To objectively evaluate these alternatives, we compare their performance across key process chemistry metrics.

MetricRoute A (Benzaldehyde)Route B (Benzoic Acid)
Total Steps 24
Estimated Overall Yield 75% – 82%35% – 45%
Atom Economy High (Direct transformations)Low (Requires hydrolysis logic)
Reagent Safety Mild (NaBH₄, K₂CO₃)Hazardous (BBr₃, BH₃-THF)
Scalability ExcellentPoor (Exothermic quenching)
Cost Efficiency High (Fewer unit operations)Low (Multiple purifications)

Standard Operating Procedure: Route A (Self-Validating Workflow)

As the superior method, the following step-by-step protocol for Route A is designed with built-in validation checks to ensure reproducibility and high-purity isolation.

Step 1: Synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq)[3] and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir for 15 minutes at ambient temperature. Validation: The solution will transition to a deep yellow/orange, visually confirming phenoxide formation.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (phenolic, lower

    
    ) must completely convert to the product (higher 
    
    
    
    , UV active).
  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (Causality: Crucial for partitioning residual DMF into the aqueous phase), dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol
  • Preparation: Dissolve the crude aldehyde from Step 1 in anhydrous Methanol (8 volumes) and cool to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents reaction runaway.

  • Maturation: Stir for 1 hour, allowing the reaction to naturally warm to room temperature.

  • In-Process Control (IPC): LC-MS analysis should indicate the disappearance of the aldehyde mass and the appearance of the alcohol mass. Validation Note: Benzylic alcohols often lose water during MS ionization, appearing as [M-OH]⁺ rather than the expected [M+H]⁺.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride. Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure target compound[1].

References

  • University of Aberdeen. (2016). Therapeutic aryl-amido-aryl compounds and their use (US Patent 9447028B2). Google Patents.

Sources

Spectroscopic comparison of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol with its analogues

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and quality validation of poly-substituted aromatic building blocks demand rigorous analytical frameworks. (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 2432848-84-3) is a highly specialized intermediate frequently utilized in the design of agrochemicals and lipophilic pharmaceutical candidates [1]. Its unique substitution pattern—featuring a bulky isopropoxy ether flanked asymmetrically by chlorine and fluorine atoms—creates a complex electronic "push-pull" system.

This guide provides an in-depth spectroscopic comparison between this target compound and three of its structural analogues, detailing the causality behind the analytical methodologies required to differentiate them.

Rationale for Analogue Selection

To fully understand the spectroscopic signatures of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, we must compare it against analogues that systematically alter its key functional groups. This comparative matrix isolates the spectral impact of halogens, steric bulk, and oxidation states:

  • Target Compound: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

  • Analogue 1 (Halogen Shift): (3,5-Dichloro-4-isopropoxyphenyl)methanol. Replaces fluorine with chlorine to demonstrate the loss of heteronuclear spin-spin coupling and the shift in mass isotopic distribution.

  • Analogue 2 (Steric Shift): (3-Chloro-5-fluoro-4-methoxyphenyl)methanol. Replaces the isopropoxy group with a methoxy group to highlight changes in shielding and steric hindrance around the ether oxygen.

  • Analogue 3 (Oxidation Shift): (3-Chloro-5-fluoro-4-isopropoxyphenyl)carboxylic acid. Oxidizes the benzylic alcohol to a carboxylic acid to show the profound deshielding effect on the aromatic ring.

Comparative Spectroscopic Profiling

The following table synthesizes the expected quantitative data for these compounds based on foundational principles of organic spectrometry [2, 3].

Spectroscopic FeatureTarget CompoundAnalogue 1 (3,5-Dichloro)Analogue 2 (4-Methoxy)Analogue 3 (Carboxylic Acid)

H NMR (Aromatic Region)
Asymmetric: ~7.1 ppm (dd,

~10 Hz, H-6), ~7.3 ppm (d, H-2)
Symmetric: ~7.3 ppm (s, 2H)Asymmetric: ~7.1 ppm (dd), ~7.3 ppm (d)Asymmetric, Deshielded: ~7.6 ppm (dd), ~7.8 ppm (d)

H NMR (Aliphatic Region)
Septet (~4.5 ppm, 1H), Doublet (~1.3 ppm, 6H), Singlet (~4.6 ppm, 2H)Septet (~4.5 ppm), Doublet (~1.3 ppm), Singlet (~4.6 ppm)Singlet (~3.9 ppm, 3H), Singlet (~4.6 ppm, 2H)Septet (~4.6 ppm, 1H), Doublet (~1.4 ppm, 6H), No benzylic CH


C NMR (C-F Coupling)
C5: ~155 ppm (d,

~245 Hz)
No C-F coupling; C3/C5: ~128 ppm (s)C5: ~155 ppm (d,

~245 Hz)
C5: ~158 ppm (d,

~250 Hz)

F NMR
~ -115 ppm (dd)N/A~ -118 ppm (dd)~ -110 ppm (dd)
MS (ESI/EI) Isotope Pattern [M] / [M+2] ratio of 3:1 (1 Chlorine)[M] / [M+2] / [M+4] ratio of 9:6:1 (2 Chlorines)[M] / [M+2] ratio of 3:1 (1 Chlorine)[M-H]

/ [M-H+2]

ratio of 3:1 (1 Chlorine)
IR Spectroscopy (Key Bands) O-H stretch (~3300 cm

), C-F stretch (~1100 cm

)
O-H stretch (~3300 cm

), C-Cl stretch (~750 cm

)
O-H stretch (~3300 cm

), C-F stretch (~1100 cm

)
Broad O-H (~2500-3000 cm

), C=O stretch (~1700 cm

)

Note: NMR shifts are referenced to TMS in CDCl


 at 298K. Exact empirical values may vary slightly based on concentration and exact solvent conditions.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the analytical protocols used to generate the data above must be self-validating. This means the experimental design inherently controls for false positives or artifacts.

Protocol A: Multinuclear NMR Acquisition ( H, C, F)

Causality Focus: Relaxation times and heteronuclear decoupling.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Why? TMS provides an absolute 0.0 ppm internal standard, which is critical for identifying subtle inductive shifts caused by the isopropoxy vs. methoxy groups.

  • 
    H NMR Acquisition:  Acquire at 400 MHz (or higher) using a standard 30° pulse program. Set the relaxation delay (
    
    
    
    ) to 2 seconds.
    • Self-Validation: The integration of the isopropoxy doublet (6H) must perfectly match the integration of the benzylic CH

      
       (2H) in a 3:1 ratio. Any deviation indicates incomplete relaxation or an impurity co-eluting in the aliphatic region.
      
  • 
    F NMR Acquisition:  Acquire at 376 MHz. Crucial Step:  Increase the 
    
    
    
    delay to 5 seconds.
    • Why? Fluorinated aromatic rings exhibit unusually long

      
       (longitudinal) relaxation times. A standard 1-second delay will result in truncated signal integration, leading to an inaccurate assessment of fluorine content [2].
      
  • 
    C NMR Acquisition:  Acquire at 100 MHz with 
    
    
    
    H broad-band decoupling.
    • Why? The presence of fluorine will split the carbon signals (

      
      , 
      
      
      
      ,
      
      
      ). Observing a doublet at ~155 ppm with a ~245 Hz coupling constant is absolute confirmation of a direct C-F bond, distinguishing the target from Analogue 1.
Protocol B: LC-MS Isotopic Profiling

Causality Focus: Halogen isotope ratios as structural fingerprints.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Utilize Electrospray Ionization (ESI). Use positive mode (ESI+) for the alcohols (monitoring[M+H-H

    
    O]
    
    
    
    due to in-source fragmentation of the benzylic alcohol) and negative mode (ESI-) for Analogue 3 (monitoring [M-H]
    
    
    ).
  • Isotope Ratio Analysis: Extract the mass chromatogram for the molecular ion.

    • Self-Validation: The natural abundance of

      
      Cl to 
      
      
      
      Cl is roughly 3:1. The target compound must show a molecular ion cluster where the M+2 peak is exactly 33% the height of the M peak. If the user is analyzing Analogue 1 (dichloro), the software must validate a 9:6:1 ratio for M : M+2 : M+4. This isotopic fingerprint mathematically validates the halogen count without requiring absolute concentration calibration [3].

Analytical Workflow Visualization

The following diagram illustrates the logical pipeline for cross-validating the structure and purity of these halogenated analogues.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start Compound Synthesis & Isolation Prep Sample Preparation (CDCl3 + TMS / LC Solvents) Start->Prep NMR1 1H & 13C NMR (Structural Backbone & C-F Coupling) Prep->NMR1 NMR2 19F NMR (D1 = 5s) (Halogen Verification) Prep->NMR2 MS1 ESI-MS / APCI (Isotope Pattern Analysis 3:1 vs 9:6:1) Prep->MS1 Validation Cross-Validation & Purity Assessment NMR1->Validation NMR2->Validation MS1->Validation End Final Release (>98% Purity Confirmed) Validation->End

Workflow for structural elucidation and cross-validation of halogenated benzyl alcohols.

Conclusion

Differentiating (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol from its close structural analogues relies heavily on understanding the interplay between heteronuclear coupling (


C-

F) and mass isotopic distributions. By implementing self-validating experimental protocols—such as extending

relaxation delays in

F NMR and strictly quantifying

Cl/

Cl ratios in MS—researchers can guarantee the structural integrity of these complex pharmaceutical building blocks.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin Heidelberg. Retrieved from:[Link]

Advantages of using an isopropoxy group over a methoxy group in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hit-to-lead optimization of kinase inhibitors, the modification of alkoxy substituents on the aryl pharmacophore is a critical decision point. While the methoxy group (


) is a standard electron-donating group (EDG) used to modulate electronic properties, it frequently introduces metabolic liabilities. The isopropoxy group (

), though sterically demanding, offers a strategic alternative.

This guide analyzes the transition from methoxy to isopropoxy moieties, demonstrating how this substitution can significantly enhance metabolic stability and selectivity profiles, often at the cost of minimal steric accommodation. We examine the structural basis for this shift, supported by the development of second-generation ALK inhibitors like Ceritinib.

The Metabolic Shunt: Why Methoxy Fails and Isopropoxy Endures

The primary driver for replacing a methoxy group with an isopropoxy group is the mitigation of CYP450-mediated O-dealkylation .

The Mechanism of Failure (Methoxy)

Methoxy groups are "metabolic soft spots." The cytochrome P450 heme-iron-oxo species can easily access the methyl protons.

  • Hydrogen Abstraction: The CYP enzyme abstracts a hydrogen from the methyl group.

  • Hydroxylation: This forms a hemiacetal intermediate.

  • Collapse: The intermediate rapidly collapses, releasing formaldehyde and leaving a phenol.

  • Clearance/Toxicity: The resulting phenol is rapidly glucuronidated (Phase II metabolism) and excreted, drastically reducing half-life (

    
    ). Furthermore, in some scaffolds (e.g., anilines), the phenol can oxidize to toxic quinone-imines.
    
The Mechanism of Stability (Isopropoxy)

The isopropoxy group introduces steric hindrance and branching at the


-carbon.
  • Steric Shielding: The two methyl groups of the isopropyl moiety create a steric barrier, making it difficult for the bulky CYP heme center to approach the

    
    -proton for abstraction.
    
  • Lipophilicity: While it increases lipophilicity (cLogP), the resistance to oxidative metabolism often results in a net improvement in intrinsic clearance (

    
    ).
    
Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of the two groups.

MetabolicPathways Substrate Kinase Inhibitor Scaffold Methoxy Methoxy (-OCH3) Accessible H-atoms Substrate->Methoxy Isopropoxy Isopropoxy (-OiPr) Steric Shielding Substrate->Isopropoxy CYP CYP450 Enzyme Hemiacetal Hemiacetal Intermediate (Unstable) CYP->Hemiacetal Fast Oxidation StableDrug Intact Drug (Prolonged t1/2) CYP->StableDrug Metabolic Resistance Methoxy->CYP High Affinity Phenol Phenol Metabolite (Phase II Clearance) Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde Isopropoxy->CYP Steric Clash / Low Affinity

Figure 1: Comparative metabolic fate. The methoxy group undergoes rapid O-demethylation, while the isopropoxy group resists CYP attack due to steric hindrance.

Structural & Physicochemical Comparison

The switch requires careful consideration of the binding pocket's volume. The isopropoxy group is significantly larger, which can be used to fill hydrophobic pockets (increasing binding enthalpy) or clash with residues (improving selectivity).

FeatureMethoxy (

)
Isopropoxy (

)
Impact on Drug Design
Van der Waals Volume ~28 ų~55 ųIsopropoxy requires a larger hydrophobic pocket; can displace water molecules (entropy gain).
Lipophilicity (

cLogP)
Base+0.8 to +1.0Isopropoxy increases permeability but decreases aqueous solubility.
Rotational Freedom HighRestrictedIsopropoxy can lock the aryl ring conformation, potentially reducing the entropic penalty of binding.
Electronic Effect Strong EDGStrong EDGSimilar electronic donation to the aromatic ring; minimal impact on pKa of ring nitrogens.

Case Study: The Ceritinib (LDK378) Evolution

The development of Ceritinib (LDK378) , a second-generation ALK inhibitor, provides the definitive proof-of-concept for this substitution.

  • The Challenge: First-generation inhibitors like Crizotinib faced resistance mutations (e.g., L1196M) and had suboptimal pharmacokinetic (PK) profiles.

  • The Solution: In the optimization of the 2,4-diaminopyrimidine scaffold, Marsilje et al. (Novartis) utilized an isopropoxy group at the aniline 2-position [1].

  • The Outcome:

    • Potency: The isopropoxy group formed critical hydrophobic interactions with the solvent-exposed region of the kinase, maintaining potency against the L1196M gatekeeper mutation.

    • Selectivity: The bulkier isopropoxy group improved selectivity over insulin receptor (IR) kinase compared to smaller alkoxy groups.

    • Permeability: The increased lipophilicity contributed to high passive permeability, essential for crossing the blood-brain barrier (BBB) to treat brain metastases.

Key Insight: In the Ceritinib SAR, replacing the isopropoxy with a methoxy group resulted in a compound that was potent but lacked the optimal balance of cellular activity and metabolic stability required for the clinical candidate [1].

Experimental Protocols

To validate the advantages of the isopropoxy group in your own scaffold, follow these self-validating protocols.

Protocol A: Synthesis of Isopropoxy Aryl Ethers

Objective: Install the isopropoxy group on a phenolic precursor. Note: While Mitsunobu conditions can be used, the SN2 alkylation is preferred for scale and simplicity in kinase synthesis [2].

Reagents:

  • Phenolic Precursor (1.0 eq)

  • 2-Iodopropane (1.5 eq) (Preferred over 2-bromopropane for faster kinetics)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 2-iodopropane.

  • Heating: Heat the reaction to 60°C. Monitor via LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add catalytic Potassium Iodide (KI).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (The Validation)

Objective: Quantify the metabolic stability difference between the Methoxy and Isopropoxy analogs.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

  • Control: Verapamil (High clearance), Warfarin (Low clearance)

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Success Criteria: The Isopropoxy analog should demonstrate a >2-fold increase in


  compared to the Methoxy analog to justify the added molecular weight.

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing these analogs, highlighting the divergence in reagents.

SynthesisWorkflow Start Phenolic Precursor Decision Target Substituent? Start->Decision PathMe Methoxy Target Decision->PathMe Small Pocket PathIso Isopropoxy Target Decision->PathIso Metabolic Stability Needed ReagentMe MeI or Dimethyl Sulfate Base: K2CO3 PathMe->ReagentMe Product Kinase Inhibitor Analog ReagentMe->Product ReagentIso 2-Iodopropane / Cs2CO3 (SN2 Mechanism) PathIso->ReagentIso Standard AltIso Isopropanol / DIAD / PPh3 (Mitsunobu Mechanism) PathIso->AltIso Complex Substrate ReagentIso->Product AltIso->Product

Figure 2: Synthetic decision tree for installing alkoxy groups during lead optimization.

References

  • Marsilje, T. H., et al. (2013).[1] Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials.[1] Journal of Medicinal Chemistry, 56(14), 5675–5690.[1]

  • Luo, Y., et al. (2012). A general synthesis of aryl ethers from primary and secondary alcohols and aryl mesylates.[2] Organic Letters, 14(15), 3886–3889.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and CYP Inhibition).

Sources

Validation of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol purity by multiple analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Validation of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol: Bridging Mass Balance and qNMR

In pharmaceutical development, the purity assignment of highly functionalized intermediates like1[1] is a critical quality attribute. This specific molecule presents unique analytical challenges: it contains a UV-active aromatic ring, two distinct halogens (chlorine and fluorine) that alter electron density and molar absorptivity, an ether linkage, and a benzylic alcohol moiety prone to oxidation. Relying on a single analytical technique for purity determination introduces systemic bias. As a Senior Application Scientist, I mandate an orthogonal validation strategy—bridging the traditional Mass Balance approach with primary direct measurement via Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, purity has been assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However,2[2]. Furthermore, HPLC-UV relies on Relative Response Factors (RRFs); if a des-fluoro impurity has a different extinction coefficient than the parent molecule, the area percent will not reflect the true mass fraction.

To establish absolute trustworthiness, we must compare two incommensurable but complementary pathways:

  • Mass Balance Method: 3[3]. This requires a suite of techniques: HPLC for non-volatiles, GC-FID for volatiles, and Karl Fischer (KF) for moisture.

  • qNMR: A primary analytical method where4[4].

PurityWorkflow Sample (3-Chloro-5-fluoro-4- isopropoxyphenyl)methanol HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GC GC-FID (Volatile Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF qNMR 1H qNMR (Direct Assay) Sample->qNMR Orthogonal Validation MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance GC->MassBalance KF->MassBalance AbsolutePurity Absolute Purity Assignment qNMR->AbsolutePurity Compare MassBalance->AbsolutePurity Compare

Orthogonal workflow comparing Mass Balance (HPLC/GC/KF) and direct qNMR for purity assignment.

Chromatographic Profiling (HPLC-UV)

Objective: Quantify non-volatile related substances (e.g., oxidized benzaldehyde derivatives or dehalogenated byproducts). Causality for Protocol: We utilize a Reversed-Phase C18 column with a low-pH mobile phase (0.1% TFA). The acidic environment suppresses the ionization of any trace phenolic byproducts, ensuring sharp, symmetrical peaks and preventing column tailing. Self-Validating Protocol:

  • System Suitability: Inject a resolution mixture containing the analyte and its oxidized analog (3-chloro-5-fluoro-4-isopropoxybenzaldehyde). Resolution (

    
    ) must be 
    
    
    
    .
  • Sample Preparation: Dissolve 10.0 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Mobile Phase: Phase A: Water + 0.1% TFA; Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-5 min (20% B), 5-20 min (20%

    
     80% B), 20-25 min (80% B). Flow rate: 1.0 mL/min.
    
  • Detection: UV at 220 nm (optimal for the substituted benzylic system).

Volatile Impurity Profiling (GC-FID)

Objective: Detect residual synthesis solvents (e.g., isopropanol) and volatile degradants. Causality for Protocol: Benzyl alcohols can thermally degrade or retain synthesis solvents.5[5] using a PEG (polyethylene glycol) stationary phase. PEG provides excellent selectivity for polar alcohols without requiring extreme oven temperatures that could induce degradation in the injector port. Self-Validating Protocol:

  • System Suitability: Signal-to-noise (S/N) for a 0.05 mg/mL isopropanol standard must be

    
    .
    
  • Sample Preparation: Dissolve 50.0 mg of sample in 1.0 mL of high-purity Ethyl Acetate.

  • Column: PEG phase (e.g., InertCap Pure-WAX, 30m

    
     0.32mm 
    
    
    
    0.50µm).
  • Conditions: Carrier gas: Helium (60 kPa). Splitless injection (1 min vent). Injector: 200°C. FID: 250°C.

  • Oven Program: 50°C (hold 5 min)

    
     10°C/min 
    
    
    
    220°C (hold 10 min).

Absolute Quantitation via 1H qNMR

Objective: Direct measurement of the absolute mass fraction. Causality for Protocol: qNMR bypasses the UV response factor dilemma. The area of the proton resonance is strictly proportional to the number of nuclei. We select Maleic Acid as the Internal Standard (IS) because its singlet (~6.26 ppm) sits in a clear spectral window, far from the analyte's benzylic CH2 protons (~4.5 ppm). A critical parameter is the relaxation delay (


); it must be set to at least 5 times the longest longitudinal relaxation time (

) to ensure full magnetization recovery before the next pulse. If

is too short, the integral will be artificially truncated, destroying quantitative accuracy. Self-Validating Protocol:
  • System Suitability: The S/N ratio of the target analyte peak must exceed 250. Peak shapes must be perfectly Lorentzian.

  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~10.0 mg of NIST-traceable Maleic Acid (IS, purity >99.9%) using a microbalance (

    
     mg). Dissolve in 0.6 mL of DMSO-
    
    
    
    .
  • Acquisition: 500 MHz NMR spectrometer. Pulse angle: 30°.

    
     delay: 30 seconds. Scans: 32.
    
  • Integration & Calculation: Integrate the IS peak (2H) and the analyte benzylic CH2 peak (2H). Apply the standard qNMR mass fraction equation.

AnalyticalMechanism cluster_HPLC HPLC-UV Pathway cluster_qNMR qNMR Pathway Molecule Analyte Mixture UV UV Absorption (Chromophore Dependent) Molecule->UV Proton Proton Resonance (Chromophore Independent) Molecule->Proton RRF Variable Response Factors (RRF) UV->RRF Relative Relative Area % (Prone to Bias) RRF->Relative IS Internal Standard Calibration Proton->IS Absolute Absolute Mass Fraction % (Direct Quantitation) IS->Absolute

Mechanistic divergence between HPLC-UV relative area % and qNMR absolute mass fraction quantitation.

Comparative Data Synthesis

To validate the purity of a recent batch of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, we cross-referenced the data from all three methodologies.

Analytical MethodTarget Analyte PurityKey Impurities DetectedLimitation / Note
HPLC-UV (Area %) 99.45%Oxidized analog (0.3%), Des-fluoro analog (0.25%)Overestimates purity due to missing RRFs and invisible solvents.
GC-FID (Area %) N/A (Residuals: 0.4%)Isopropanol (0.3%), Toluene (0.1%)Analyzes volatiles only; analyte may degrade at high temps.
Karl Fischer N/A (Moisture: 0.2%)WaterSpecific to moisture.
Mass Balance 98.85% Calculated: 99.45% - 0.4% - 0.2%Compounding errors from multiple sequential assays.
1H qNMR 98.78% Direct mass fractionAbsolute purity; highly congruent with Mass Balance.

The data reveals a critical insight: HPLC-UV alone reported a purity of 99.45%. However, when factoring in the orthogonal data (volatile solvents via GC-FID and moisture via KF), the Mass Balance purity drops to 98.85%. The qNMR absolute purity (98.78%) perfectly corroborates the Mass Balance calculation, proving that HPLC alone overestimates purity by ignoring non-chromatophoric impurities.

Conclusion

For highly functionalized intermediates like (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, a single-method approach is scientifically inadequate. By combining the separation power of HPLC/GC with the absolute thermodynamic counting of qNMR, we create a self-validating, closed-loop analytical system that guarantees the integrity of the pharmaceutical supply chain.

References

  • [2] Quantitative NMR Spectroscopy. Acanthus Research.

  • [3] Equavilency between Mass Balance and qNMR metholologies - General. USP.

  • [4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.

  • [5] Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. GL Sciences.

  • [1] 2432848-84-3 | (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. ChemScene.

Sources

Cross-reactivity studies of kinase inhibitors derived from different building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Kinase Inhibitors: A Comparison Guide of Hinge-Binding Building Blocks

As a Senior Application Scientist, I frequently encounter drug development programs derailed by unexpected off-target toxicity or confounded biological readouts. The root cause is often polypharmacology—the inherent cross-reactivity of kinase inhibitors[1][2]. Because the human kinome shares a highly conserved ATP-binding pocket, the structural building blocks (scaffolds) chosen during early medicinal chemistry dictate not only the primary target but also the entire off-target landscape[2][3].

This guide objectively compares the cross-reactivity profiles of kinase inhibitors derived from different hinge-binding building blocks, explains the structural causality behind their selectivity, and details the experimental workflows required to validate them.

The Structural Basis of Cross-Reactivity

The defining feature of most small-molecule kinase inhibitors is their ability to mimic the adenine ring of ATP. They achieve this by forming hydrogen bonds with the backbone of the kinase "hinge" region—specifically at the gatekeeper (GK) +1 and GK+3 residues[4][5]. However, the choice of the core building block fundamentally alters the binding mode and the resulting cross-reactivity:

  • Aminopyrimidines & Aminothiazoles (e.g., Dasatinib): These building blocks are highly versatile and form robust 2-3 hydrogen bond networks with the hinge[5][6]. When designed as Type I inhibitors (binding the active "DFG-in" conformation), they rely heavily on the conserved ATP pocket, leading to broad cross-reactivity across multiple kinase families (e.g., SRC, ABL, TEC)[7][8].

  • Quinazolines (e.g., Gefitinib, Erlotinib): Often utilized for EGFR/HER2 targeting, the quinazoline core fits snugly into the narrow ATP pocket of the ERBB family[2][3]. While more selective than basic aminopyrimidines, they still exhibit cross-reactivity within closely related receptor tyrosine kinases[2].

  • Pyrazolo[3,4-d]pyrimidines (e.g., PP2): Historically marketed as "highly selective" SRC inhibitors, modern kinome profiling has revealed that this building block is exceptionally promiscuous, inhibiting dozens of off-target kinases more potently than its intended targets[7].

  • Allosteric Extension (Type II Inhibitors): If a building block (like the 2-aminopyrimidine in Imatinib) is functionalized to extend past the gatekeeper residue into the adjacent allosteric pocket (the "DFG-out" conformation), selectivity increases dramatically[8][9]. The allosteric pocket is significantly less conserved than the hinge region, allowing for precise tuning[8][9].

BindingModes ATP ATP-Binding Pocket (Highly Conserved) Hinge Hinge-Binding Building Block (e.g., Aminopyrimidine) ATP->Hinge Anchors via H-bonds TypeI Type I Inhibitor (DFG-in Conformation) Hinge->TypeI Binds Active State TypeII Type II Inhibitor (DFG-out Conformation) Hinge->TypeII Extends to Allosteric Pocket Broad Broad Cross-Reactivity (High S-Score) TypeI->Broad Relies on conserved hinge Selective Enhanced Selectivity (Low S-Score) TypeII->Selective Exploits unique DFG-out pocket

Caption: Logical relationship between hinge-binding building blocks, binding modes, and selectivity.

Quantitative Comparison of Selectivity Profiles

To objectively compare cross-reactivity, the industry standard is the Selectivity Score (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  or 

, which calculates the fraction of the kinome inhibited by a compound below a specific threshold (e.g., >90% inhibition or <10% remaining activity at 1 µM)[8]. A lower score indicates higher selectivity.

The table below synthesizes profiling data from comprehensive KINOMEscan and biochemical panel studies[2][7][8]:

InhibitorCore Building BlockBinding ModePrimary Target(s)Selectivity Score (

/

)
Cross-Reactivity Profile
Imatinib 2-AminopyrimidineType II (DFG-out)ABL, KIT, PDGFR~0.02 Highly selective; restricted to specific TKs due to exploitation of the less-conserved allosteric pocket.
Gefitinib QuinazolineType I (DFG-in)EGFR~0.05 Narrow spectrum; primarily restricted to the EGFR family, though some off-targets exist.
Dasatinib Aminothiazole / PyrimidineType I (DFG-in)ABL, SRC~0.27 Broad spectrum; cross-reacts heavily with TEC, EPH, and other SRC family kinases.
PP2 Pyrazolo[3,4-d]pyrimidineType I (DFG-in)SRC family~0.41 Highly promiscuous; previously thought selective, now known to hit >50 kinases potently.

Experimental Workflows for Cross-Reactivity Profiling

Relying solely on computational predictions or small, biased biochemical panels is a critical error in drug development[10]. To truly understand a building block's cross-reactivity, orthogonal experimental validation is required. The two gold standards are Phage-Display ATP-Site Competition (e.g., KINOMEscan) and Chemoproteomics (Kinobeads) [11].

While KINOMEscan is excellent for high-throughput screening against recombinant kinase domains[7][12], Chemoproteomics is vastly superior for understanding physiological cross-reactivity because it interrogates endogenous proteins in their native complexes[1][11].

Step-by-Step Methodology: Chemoproteomic Kinase Profiling (Kinobeads)

This protocol relies on competition binding to quantify target affinity across the entire expressed proteome[11][13].

  • Lysate Preparation: Lyse cells or tissues under non-denaturing conditions (e.g., using NP-40 lysis buffer). Causality: Maintaining native conditions preserves endogenous multi-protein complexes and native kinase conformations, which are often lost in recombinant assays.

  • Compound Incubation (Dose-Response): Aliquot the lysate and incubate with the test inhibitor across a logarithmic dose-response gradient (e.g., Vehicle, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Causality: A dose-response gradient is critical to calculate true dissociation constants (

    
    ) rather than relying on single-point inhibition, which frequently overestimates physiological cross-reactivity.
    
  • Kinobeads Pulldown: Introduce Sepharose beads functionalized with broad-spectrum hinge-binding inhibitors (e.g., a mixture of staurosporine and purvalanol derivatives)[11][13]. Causality: These beads act as an affinity matrix to capture the entire kinome. If the test inhibitor has already bound a specific kinase in Step 2, that kinase is depleted from the bead pulldown (competition).

  • Washing and Elution: Wash the beads stringently to remove non-specific binders, then elute the captured kinome using an SDS-containing buffer.

  • Quantitative LC-MS/MS: Digest the eluted proteins with trypsin and label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed quantification via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11].

  • Target Deconvolution: Plot the MS intensity of each identified protein against the inhibitor concentration to generate depletion curves. Calculate the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and apparent 
    
    
    
    . Causality: Because this is an unbiased proteome-wide approach, it identifies not only kinase cross-reactivity but also critical non-kinase off-targets (such as Ferrochelatase or ACAD10) that share similar ATP/cofactor binding pockets[14].

Chemoproteomics Lysate 1. Prepare Cell Lysate (Endogenous Kinases) Incubation 2. Compound Incubation (Dose-Response) Lysate->Incubation Kinobeads 3. Kinobeads Pulldown (Broad-Spectrum Probes) Incubation->Kinobeads Competition for binding Elution 4. Wash & Elution (Isolate Bound Proteins) Kinobeads->Elution LCMS 5. Quantitative LC-MS/MS (TMT or Label-Free) Elution->LCMS Analysis 6. Target Deconvolution (Calculate Kd & Off-targets) LCMS->Analysis

Caption: Step-by-step workflow for chemoproteomic kinase profiling using Kinobeads.

Strategic Choices in Drug Development

Understanding the cross-reactivity of your chosen building block allows for strategic decision-making:

  • When to embrace promiscuity: In oncology, polypharmacology is often a feature, not a bug[1][15]. Multi-kinase inhibitors built on promiscuous scaffolds (like Dasatinib) can simultaneously shut down parallel escape pathways, preventing tumor resistance[15][16].

  • When to engineer selectivity: For target validation studies (tool compounds) or chronic non-oncology indications, high selectivity is mandatory to avoid confounding data and off-target toxicity[12][17]. In these cases, medicinal chemists must pivot away from basic Type I hinge binders and engineer Type II (DFG-out) or allosteric (Type III/IV) extensions[5][9].

By integrating structural knowledge of building blocks with rigorous, self-validating experimental workflows like chemoproteomics, researchers can effectively map and manipulate the target landscape of kinase inhibitors[1][11].

References

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

Sources

Cost-benefit analysis of different synthetic pathways for Trametinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Pathways of Key Trametinib Intermediates for Researchers and Drug Development Professionals

Introduction: The Synthetic Challenge of Trametinib

Trametinib (marketed as Mekinist) is a potent and selective inhibitor of MEK1 and MEK2 kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway. Its intricate molecular structure presents a significant challenge for process chemists. The core of Trametinib is a substituted pyrimidine ring, and its synthesis involves the strategic assembly of several key intermediates. The efficiency and cost-effectiveness of the overall synthesis are heavily dependent on the chosen pathways to these building blocks. This guide provides a comparative cost-benefit analysis of different synthetic routes to crucial Trametinib intermediates, offering insights into the practical considerations for laboratory-scale and process-scale production.

Key Intermediates in Trametinib Synthesis

The synthesis of Trametinib can be conceptually broken down into the preparation of a few key intermediates. Among the most critical are the substituted aniline and the functionalized pyrimidine core. A common disconnection approach involves the synthesis of a diaminopyrimidine intermediate and a substituted aniline, which are then coupled in a final step.

Diagram of Trametinib Structure and Key Intermediates

G cluster_intermediates Key Intermediates Trametinib Trametinib IntermediateA Substituted Aniline (e.g., 3-fluoro-2-(isopropylamino)-6-methoxyaniline) IntermediateA->Trametinib Coupling Reaction IntermediateB Diaminopyrimidine Core (e.g., 5-iodo-N2,N2-dimethyl-N4-(pyridin-2-yl)pyrimidine-2,4-diamine) IntermediateB->Trametinib Coupling Reaction

Caption: Retrosynthetic analysis of Trametinib highlighting key intermediates.

Comparative Analysis of Synthetic Pathways

This section will delve into the different synthetic strategies for key Trametinib intermediates. We will focus on the synthesis of the diaminopyrimidine core as a case study, as its preparation often represents a significant portion of the overall synthetic effort.

Pathway 1: The Classical Approach via Dichloropyrimidine

A widely employed route to the diaminopyrimidine core of Trametinib starts from a readily available dichloropyrimidine derivative. This pathway is characterized by sequential nucleophilic aromatic substitution (SNAr) reactions.

Experimental Workflow for Pathway 1

G Start 2,4-dichloro-5-iodopyrimidine Step1 Reaction with Dimethylamine Start->Step1 Intermediate1 4-chloro-5-iodo-N,N-dimethylpyrimidin-2-amine Step1->Intermediate1 Step2 Reaction with Pyridin-2-amine Intermediate1->Step2 Product 5-iodo-N2,N2-dimethyl-N4-(pyridin-2-yl)pyrimidine-2,4-diamine Step2->Product

Caption: Workflow for the synthesis of a key diaminopyrimidine intermediate via a dichloropyrimidine starting material.

Detailed Protocol:

  • Step 1: Amination with Dimethylamine: 2,4-dichloro-5-iodopyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of dimethylamine (often as a solution in a solvent) is added, and the reaction is stirred, typically at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed, and the crude product is isolated.

  • Step 2: Coupling with Pyridin-2-amine: The intermediate from Step 1 is then reacted with pyridin-2-amine in the presence of a base (e.g., sodium hydride or potassium carbonate) in a high-boiling point solvent like DMF or NMP. The reaction often requires elevated temperatures to proceed to completion. Workup involves quenching the reaction, extraction, and purification by chromatography or recrystallization.

Cost-Benefit Analysis of Pathway 1:

FactorAnalysis
Cost of Starting Materials 2,4-dichloropyrimidine is a relatively inexpensive and commercially available starting material. The iodinated version is more costly but can be prepared.
Reagent Cost & Safety Dimethylamine is inexpensive but volatile and requires careful handling. Pyridin-2-amine is also readily available. The use of strong bases like NaH requires anhydrous conditions and careful handling.
Number of Steps & Yield This is a two-step process from the dichloropyrimidine. Yields for each step are generally good, but the overall yield can be moderate after purification.
Scalability & Process Safety The reactions are generally scalable. However, the use of high-boiling point aprotic solvents and strong bases can present challenges for large-scale production in terms of safety and waste disposal.
Purification Chromatographic purification is often required for the final product, which can be a bottleneck for large-scale synthesis.
Pathway 2: Convergent Synthesis Strategies

More recent approaches have focused on convergent syntheses, where larger fragments of the molecule are prepared separately and then combined. This can lead to higher overall yields and greater flexibility.

Experimental Workflow for a Convergent Pathway

G StartA Substituted Guanidine Step1 Condensation and Cyclization StartA->Step1 StartB β-ketoester derivative StartB->Step1 Intermediate1 Substituted Pyrimidinone Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 Chloropyrimidine Intermediate Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Product Diaminopyrimidine Core Step3->Product

Caption: A convergent approach to the diaminopyrimidine core of Trametinib.

Detailed Protocol:

  • Step 1: Pyrimidinone Formation: A substituted guanidine is condensed with a β-ketoester derivative in the presence of a base to form a pyrimidinone ring. This is a classic cyclocondensation reaction.

  • Step 2: Chlorination: The resulting pyrimidinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to yield a chloropyrimidine intermediate.

  • Step 3: Amination: The final step involves a nucleophilic substitution of the chlorine atom with the desired amine.

Cost-Benefit Analysis of Pathway 2:

FactorAnalysis
Cost of Starting Materials The cost of the starting guanidine and β-ketoester can vary significantly depending on their complexity. However, this approach allows for the late-stage introduction of diversity.
Reagent Cost & Safety POCl3 is a hazardous and corrosive reagent that requires specialized handling. The other reagents are generally standard laboratory chemicals.
Number of Steps & Yield While this pathway may appear to have more steps, it can be more efficient overall as the intermediates are often crystalline and easier to purify. Yields for the cyclization and chlorination steps are typically high.
Scalability & Process Safety The use of POCl3 is a major consideration for scalability due to its reactivity and the generation of corrosive byproducts. However, alternative, milder chlorinating agents can sometimes be used.
Purification The intermediates in this pathway are often solids that can be purified by recrystallization, which is highly advantageous for large-scale production compared to chromatography.

Summary and Recommendations

PathwayKey AdvantagesKey DisadvantagesBest Suited For
Pathway 1 (Classical) Readily available starting materials, well-established chemistry.Can require chromatographic purification, use of high-boiling point solvents.Laboratory-scale synthesis and initial lead optimization where speed and familiarity are prioritized.
Pathway 2 (Convergent) Often higher overall yields, easier purification of intermediates (recrystallization), allows for late-stage diversification.Can involve more hazardous reagents (e.g., POCl3), starting materials may be more complex to synthesize.Process development and large-scale manufacturing where efficiency, purity, and cost of goods are critical.

The choice of synthetic pathway for Trametinib intermediates is a multifactorial decision that depends on the scale of the synthesis, the available resources, and the desired purity of the final product. For early-stage research and development, the classical approach (Pathway 1) offers a quick and reliable method. However, for process development and manufacturing, a convergent strategy (Pathway 2) is often superior due to its higher efficiency and the avoidance of costly and time-consuming chromatographic purifications. It is crucial for researchers and drug development professionals to carefully evaluate these factors to select the most appropriate synthetic route for their specific needs.

References

  • Title: Preparation of pyrimidine derivatives as MEK inhibitors for treatment of cancer. Source: World Intellectual Property Organization, Patent WO2005023251A2.
  • Title: Process for the preparation of trametinib. Source: World Intellectual Property Organization, Patent WO2017042780A1.
  • Title: An improved process for the preparation of trametinib. Source: World Intellectual Property Organization, Patent WO2018042416A1.
  • Title: Crystalline forms of trametinib. Source: World Intellectual Property Organization, Patent WO2016092452A1.
  • Title: Process for preparing trametinib. Source: World Intellectual Property Organization, Patent WO2017195155A1.

Safety Operating Guide

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Disposal and Safety Management for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

For researchers and drug development professionals, the lifecycle management of synthetic intermediates is as critical as the synthesis itself. (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol (CAS: 2432848-84-3) is a halogenated aromatic building block[1][2]. Because its molecular structure contains both chlorine and fluorine atoms, its disposal requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal hazardous waste regulations[3].

The following guide establishes a self-validating protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams, grounded in the principles outlined in Prudent Practices in the Laboratory[4].

Chemical Profiling & Waste Classification

The fundamental rule of chemical waste management is that the physicochemical properties of the substance dictate its disposal pathway. Causality in waste segregation prevents dangerous cross-reactions and minimizes the environmental footprint of laboratory operations.

Because (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol contains halogens, it must never be disposed of in standard organic waste streams or down the drain[3]. When incinerated improperly, halogenated compounds can generate toxic byproducts, including hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially dioxins. Therefore, they require specialized high-temperature incineration with caustic scrubbing systems[5].

Table 1: Physicochemical Data Dictating Disposal Logistics

ParameterValueOperational & Disposal Implication
CAS Number 2432848-84-3Required for EHS waste manifesting and tracking[2].
Molecular Formula C₁₀H₁₂ClFO₂Presence of Cl and F strictly mandates routing to the Halogenated Waste Stream [2][3].
Molecular Weight 218.65 g/mol Used for calculating mass balances during waste consolidation[2].
Waste Classification Halogenated OrganicMust be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent regulatory violations and increased disposal costs[3][6].

Standard Operating Procedure (SOP): Waste Segregation & Collection

This step-by-step methodology ensures that the disposal of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a self-validating system, meaning each step contains a verification check to prevent downstream failures.

Step 1: Stream Identification and Segregation

  • Action: Determine if the waste is pure solid, an aqueous mixture, or an organic solution.

  • Causality: Mixing halogenated waste with non-halogenated waste automatically converts the entire volume into the more strictly regulated (and expensive) halogenated category[3]. Furthermore, mixing halogenated solvents with strong bases or reactive metals can cause violent, exothermic reactions[7].

  • Validation: Before adding to a carboy, verify the existing waste log. If the carboy contains non-halogenated solvents, initiate a new, dedicated halogenated waste container.

Step 2: Primary Containment

  • Action: Transfer the chemical or its solutions into a chemically compatible container, typically High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle[3].

  • Causality: Standard plastics may degrade when exposed to certain organic solvents used to dissolve this compound, leading to secondary spills.

  • Validation: Visually inspect the container for stress fractures or swelling before and after transfer. Ensure the container is never filled past 90% capacity to allow for vapor expansion[7].

Step 3: EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol" and any associated solvents[3].

  • Causality: "Cradle-to-grave" regulations require exact knowledge of waste constituents for the licensed disposal facility to select the correct incineration parameters[3].

  • Validation: Cross-reference the label with the laboratory notebook to ensure all co-solvents (e.g., dichloromethane, ethyl acetate) are accounted for.

Step 4: Institutional Transfer

  • Action: Transfer the sealed, labeled container to the designated EHS satellite accumulation area.

  • Causality: Laboratory personnel are not licensed to transport hazardous waste off-site. EHS coordinates with permitted contractors for final destruction[3].

Operational Workflow for Hazardous Waste Management

The following diagram illustrates the logical decision tree for routing (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol waste.

WasteWorkflow Start Waste Generation: (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol Decision Is it mixed with non-halogenated solvents? Start->Decision Halogenated Route to: Halogenated Waste Stream Decision->Halogenated No Mixed Route to: Halogenated Waste Stream (Default) Decision->Mixed Yes Containment Primary Containment (HDPE/PTFE-lined, Vented Cap) Halogenated->Containment Mixed->Containment EHS EHS Verification & Manifesting Containment->EHS Disposal EPA-Licensed High-Temperature Incineration EHS->Disposal

Workflow for the segregation and institutional disposal of halogenated organic waste.

Spill Response & Decontamination

In the event of an accidental release during handling or disposal preparation, immediate action must be taken to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[4].

  • PPE Verification: Responders must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat[4].

  • Containment (Solid Spill): If the pure solid is spilled, gently sweep it up using a spark-proof tool and place it into a compatible, sealable container. Avoid raising dust.

  • Containment (Solution Spill): If spilled as a solution, absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.

  • Disposal of Spill Debris: All contaminated absorbent materials, broken glass, and heavily soiled PPE must be collected, sealed, and labeled as "Halogenated Organic Spill Debris" for EHS pickup[4].

References

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles". Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". NCBI Bookshelf, National Institutes of Health. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.